AQX-016A
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H32O2 |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol |
InChI |
InChI=1S/C22H32O2/c1-13-11-15(23)19(24)14-12-17-21(4)9-6-8-20(2,3)16(21)7-10-22(17,5)18(13)14/h11,16-17,23-24H,6-10,12H2,1-5H3/t16?,17-,21+,22-/m1/s1 |
InChIキー |
DTFQQAANPRPMBC-CZVICOMLSA-N |
異性体SMILES |
CC1=CC(=C(C2=C1[C@@]3(CCC4[C@@]([C@H]3C2)(CCCC4(C)C)C)C)O)O |
正規SMILES |
CC1=CC(=C(C2=C1C3(CCC4C(CCCC4(C3C2)C)(C)C)C)O)O |
製品の起源 |
United States |
Foundational & Exploratory
AQX-016A: A Deep Dive into its Mechanism of Action in PI3K Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AQX-016A, a potent and orally active small-molecule agonist of SH2-containing inositol-5'-phosphatase 1 (SHIP1). By activating SHIP1, this compound effectively inhibits the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical mediator of cellular activation, proliferation, and survival in hematopoietic cells. This document details the molecular interactions, cellular effects, and preclinical evidence supporting this compound's therapeutic potential in inflammatory diseases.
Core Mechanism: Allosteric Activation of SHIP1
This compound functions by selectively activating SHIP1, a key negative regulator of the PI3K pathway predominantly expressed in immune and hematopoietic cells.[1][2] Unlike direct PI3K inhibitors, this compound enhances the natural braking mechanism of the cell, offering a targeted approach to downregulate excessive immune responses.[1][2]
The activation of SHIP1 by this compound is achieved through a novel allosteric mechanism.[1] This suggests that this compound binds to a site on the SHIP1 enzyme distinct from its active site, inducing a conformational change that enhances its catalytic activity. This targeted activation leads to the hydrolysis of the PI3K product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits downstream signaling proteins to the cell membrane.
The enzymatic action of SHIP1 converts PIP3 to phosphatidylinositol-3,4-bisphosphate (PI-3,4-P2). This reduction in cellular PIP3 levels is the linchpin of this compound's inhibitory effect on the PI3K pathway.
Downstream Signaling Consequences
By depleting intracellular PIP3, this compound prevents the recruitment and activation of key downstream effectors of the PI3K pathway. This includes the serine/threonine kinase Akt (also known as protein kinase B or PKB) and other kinases such as p38 MAPK and extracellular signal-regulated kinase (ERK). The inhibition of these signaling cascades ultimately leads to a reduction in pro-inflammatory responses.
A significant outcome of this pathway inhibition is the suppression of tumor necrosis factor-alpha (TNFα) production in macrophages. Studies have demonstrated that this compound dose-dependently inhibits LPS-stimulated TNFα production in a SHIP1-dependent manner.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Enzyme System | Conditions | Source |
| SHIP1 Activation | 3-fold more potent than pelorol | Recombinant SHIP1 enzyme | In vitro enzyme assay | |
| 6-fold acceleration of activity | Recombinant SHIP1 enzyme | 2µM this compound | ||
| PI3K Pathway Inhibition | Abolished 3- to 5-fold increase in PIP3 | LPS-stimulated macrophages | 5 µg/mL this compound, 30 min | |
| TNFα Production Inhibition | ~30% inhibition | SHIP1+/+ macrophages | 3 µM this compound, 2h LPS | |
| ~50% inhibition | SHIP1+/+ macrophages | 15 µM this compound, 2h LPS | ||
| No significant inhibition | SHIP1-/- macrophages | Up to 15 µM this compound |
Table 2: In Vivo Activity of this compound
| Parameter | Value | Animal Model | Conditions | Source |
| Plasma TNFα Reduction | Significant inhibition, comparable to dexamethasone | Mouse model of endotoxemia | 20 mg/kg this compound (oral), 30 min prior to LPS |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro SHIP1 Enzyme Activity Assay
-
Objective: To determine the direct effect of this compound on the catalytic activity of recombinant SHIP1.
-
Materials:
-
Recombinant SHIP1 enzyme
-
This compound dissolved in a suitable solvent (e.g., EtOH)
-
Aqueous buffer (e.g., 20 mM Tris HCl, pH 7.5, 10 mM MgCl2)
-
SHIP1 substrate (e.g., Ins(1,3,4,5)P4 or PI(3,4,5)P3)
-
Detection reagent for phosphate (e.g., Malachite Green-based reagent) or a fluorescence polarization assay for PI(3,4)P2.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the aqueous buffer.
-
In a microplate, add the recombinant SHIP1 enzyme to each well containing the different concentrations of this compound or vehicle control.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the SHIP1 substrate.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of product generated (inorganic phosphate or PI(3,4)P2) using a suitable detection method and a plate reader.
-
Calculate the fold-increase in SHIP1 activity relative to the vehicle control.
-
Cell-Based Assay for PI3K Pathway Inhibition (PIP3 Measurement)
-
Objective: To assess the ability of this compound to inhibit the accumulation of PIP3 in intact cells following stimulation.
-
Materials:
-
Primary bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774).
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer
-
ELISA kit or other method for quantifying PIP3 levels.
-
-
Procedure:
-
Culture macrophages in appropriate media.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for a short period (e.g., 15 minutes) to induce PI3K activation.
-
Immediately lyse the cells and extract the lipids.
-
Quantify the intracellular levels of PIP3 using a competitive ELISA or mass spectrometry.
-
Normalize PIP3 levels to the total amount of protein or lipid in each sample.
-
Logical Relationship of this compound's Action
The therapeutic rationale for this compound is based on a clear, logical sequence of events that leverages the cell's endogenous regulatory mechanisms.
Conclusion
This compound represents a targeted approach to inhibiting the PI3K pathway by activating SHIP1, a natural negative regulator. Its specific action in hematopoietic cells minimizes the potential for off-target effects. The preclinical data strongly support its mechanism of action, demonstrating potent and selective activation of SHIP1, leading to the downstream suppression of pro-inflammatory signaling. This makes SHIP1 agonists like this compound a promising therapeutic strategy for a range of inflammatory and immune-mediated diseases. Further research and clinical development will continue to elucidate the full potential of this innovative mechanism.
References
The Role of AQX-016A as a SHIP1 Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of AQX-016A, a potent and orally active small-molecule agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, primarily expressed in hematopoietic cells. By activating SHIP1, this compound effectively reduces intracellular levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K pathway. This mechanism of action leads to the attenuation of downstream signaling cascades, resulting in the inhibition of pro-inflammatory responses in various immune cells. This document summarizes the quantitative data from key preclinical studies, provides detailed experimental methodologies, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to SHIP1 and the PI3K Pathway
The phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[1] In immune cells, the PI3K pathway is essential for mediating inflammatory responses.[2] The pathway is initiated by the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. PIP3 acts as a docking site for various downstream effector proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and Bruton's tyrosine kinase (Btk).[3]
SHIP1, or Src homology 2 domain-containing inositol-5-phosphatase 1, is a crucial negative regulator of the PI3K pathway in hematopoietic cells.[1] It functions by dephosphorylating the 5' position of PIP3, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1] This action terminates PIP3-dependent signaling and thereby dampens the inflammatory response. Dysregulation of the PI3K/SHIP1 axis is implicated in various inflammatory and autoimmune diseases, as well as in certain cancers.
This compound: A Small-Molecule SHIP1 Agonist
This compound is an orally active and potent small-molecule agonist of SHIP1. It has been shown to activate the recombinant SHIP1 enzyme in vitro and stimulate SHIP1 activity in intact cells. By enhancing SHIP1's phosphatase activity, this compound effectively inhibits the PI3K pathway and subsequent pro-inflammatory responses, such as the production of tumor necrosis factor-alpha (TNF-α). Studies suggest that this compound and similar compounds bind to a previously undescribed allosteric activation domain within SHIP1.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro SHIP1 Enzyme Activation by this compound
| Concentration of this compound | Fold Increase in SHIP1 Activity | Reference |
| 2 µM | 6-fold | |
| 5 µg/mL | 6-fold |
Table 2: Inhibition of TNF-α Production in Macrophages by this compound
| Cell Type | Stimulant | This compound Concentration | Incubation Time | % Inhibition of TNF-α | Reference |
| SHIP1+/+ Macrophages | 10 ng/mL LPS | 3 µM | 2 hours | 30% | |
| SHIP1+/+ Macrophages | 10 ng/mL LPS | 15 µM | 2 hours | 50% | |
| J774 and Peritoneal Macrophages | LPS | 1 µg/mL | 2 hours | Significant | |
| J774 and Peritoneal Macrophages | LPS | 5 µg/mL | 2 hours | Significant |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Endotoxemia
| Animal Model | Treatment | Dosage | Route | Effect on Plasma TNF-α | Reference |
| Mouse | This compound | 20 mg/kg | Oral | Significant inhibition |
Table 4: Effect of this compound on PI3K Pathway Signaling Molecules
| Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| Macrophages | LPS | 0-5 µg/mL | Inhibits LPS-induced PKB (Akt) phosphorylation in a SHIP1-dependent manner | |
| Mast Cells | DNP-HSA | 30 µM | Inhibits phosphorylation of PKB (Akt), p38 MAPK, and ERK in SHIP1+/+ but not SHIP1-/- cells | |
| J16 Cells | 50 ng/mL LPS | 15 µM | Abolished the increase in PIP3 levels and increased PI-3,4-P2 levels |
Signaling Pathways and Experimental Workflows
SHIP1-Mediated Inhibition of the PI3K Signaling Pathway
The following diagram illustrates the central role of SHIP1 in negatively regulating the PI3K signaling pathway and the mechanism by which this compound enhances this inhibition.
Caption: this compound enhances SHIP1-mediated dephosphorylation of PIP3.
Experimental Workflow for Assessing this compound Activity
The diagram below outlines a typical experimental workflow to evaluate the efficacy of this compound in vitro.
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
In Vitro SHIP1 Enzyme Activity Assay (Malachite Green Assay)
This assay quantifies the phosphatase activity of SHIP1 by measuring the release of inorganic phosphate from a substrate.
Materials:
-
Recombinant SHIP1 enzyme
-
This compound
-
Phosphatase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Substrate: Phosphatidylinositol-3,4,5-trisphosphate (PIP3)
-
Malachite Green solution
-
Phosphate standard solution
-
96-well microplate
Protocol:
-
Prepare serial dilutions of this compound in the phosphatase assay buffer.
-
In a 96-well plate, add the recombinant SHIP1 enzyme to each well (except for the no-enzyme control).
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the PIP3 substrate to all wells.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).
-
Stop the reaction by adding the Malachite Green solution, which forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.
-
Generate a standard curve using the phosphate standard solution to determine the amount of phosphate released in each sample.
-
Calculate the fold increase in SHIP1 activity relative to the vehicle control.
Macrophage Stimulation and TNF-α ELISA
This protocol details the stimulation of macrophages and the subsequent measurement of TNF-α production.
Materials:
-
Primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774, RAW264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
-
96-well cell culture plates
Protocol:
-
Seed macrophages into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 30 minutes to 2 hours.
-
Stimulate the macrophages with LPS (e.g., 10 ng/mL) for a specified time (e.g., 2-4 hours).
-
After stimulation, centrifuge the plates and carefully collect the cell culture supernatant.
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. Briefly: a. Coat a 96-well plate with a capture antibody against TNF-α. b. Add the collected supernatants and TNF-α standards to the wells and incubate. c. Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP). d. After another wash, add the substrate for the enzyme and measure the resulting color change using a microplate reader.
-
Calculate the concentration of TNF-α in each sample based on the standard curve and determine the percentage of inhibition by this compound.
Western Blotting for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of key signaling proteins in the PI3K pathway.
Materials:
-
Macrophage or mast cell lysates (prepared as described in the workflow)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against phosphorylated and total forms of Akt, p38 MAPK, and ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin).
Mouse Model of Endotoxemia
This in vivo model is used to assess the anti-inflammatory effects of this compound.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Lipopolysaccharide (LPS)
-
Vehicle control
-
Blood collection supplies
Protocol:
-
Administer this compound (e.g., 20 mg/kg) or vehicle control to the mice via oral gavage.
-
After a set pre-treatment time (e.g., 30 minutes), inject the mice intraperitoneally with a sublethal dose of LPS (e.g., 2 mg/kg).
-
At a specific time point post-LPS injection (e.g., 2 hours), collect blood samples from the mice.
-
Process the blood to obtain plasma.
-
Measure the levels of TNF-α in the plasma using a specific ELISA kit.
-
Compare the plasma TNF-α levels between the this compound-treated group and the vehicle-treated group to determine the in vivo efficacy.
Conclusion
This compound is a potent SHIP1 agonist that effectively inhibits the PI3K signaling pathway in hematopoietic cells. By enhancing the catalytic activity of SHIP1, this compound reduces the levels of the pro-inflammatory second messenger PIP3, leading to the suppression of downstream signaling and a reduction in inflammatory responses. The preclinical data strongly support the potential of this compound as a therapeutic agent for various inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for further research into the mechanism and application of SHIP1 agonists.
References
The Discovery and Synthesis of AQX-016A: A SHIP1 Agonist Derived from Pelorol Analogs
A Technical Guide for Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of AQX-016A, a potent and selective small molecule agonist of the SH2-containing inositol 5-phosphatase 1 (SHIP1). Derived from analogs of the natural marine product pelorol, this compound represents a significant advancement in the modulation of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of immune cell function. This document details the quantitative data supporting its development, the experimental protocols for its characterization, and visualizations of the key pathways and processes involved.
Discovery of this compound: From Marine Sponge to Potent SHIP1 Agonist
The journey to this compound began with the exploration of natural products from marine organisms, which are rich sources of structurally novel and biologically active compounds.[1][2] Pelorol, a labdane-type diterpene isolated from the sponge Dactylospongia elegans, was identified as a promising bioactive substance.[1][3]
Initial screening of extracts from this sponge revealed a compound that could activate SHIP1, a key negative regulator of the PI3K pathway.[4] Further investigation identified this compound as pelorol, which was found to induce a 2-fold activation of SHIP1 at a concentration of 5 µg/mL. This discovery prompted a medicinal chemistry program to synthesize and evaluate analogs of pelorol with the goal of enhancing its SHIP1 agonist activity.
This effort led to the synthesis of several analogs, including the tolyl analogue designated this compound. This compound demonstrated significantly improved biological activity compared to the parent compound, pelorol.
Logical Flow: From Natural Product to Lead Compound
Caption: Workflow from natural product screening to lead compound optimization.
Synthesis of this compound from Pelorol Analogs
This compound is a synthetic intermediate that was developed during the medicinal chemistry program aimed at improving the potency of pelorol. The synthesis of pelorol and its analogs, including this compound, typically starts from the readily available and inexpensive material (+)-sclareolide or (-)-sclareol. The total synthesis involves a multi-step process, with one reported synthesis of (-)-pelorol from (-)-sclareol taking 10 steps with an overall yield of 5.6%. A key step in many of the reported syntheses is a Suzuki coupling reaction to form the tetracyclic core of the meroterpenoid.
General Synthetic Scheme for Pelorol Analogs
Caption: Generalized synthetic route to pelorol analogs via Suzuki coupling.
Mechanism of Action: Selective SHIP1 Activation
This compound is an orally active and potent agonist of SHIP1. Its mechanism of action involves the direct activation of the SHIP1 enzyme, which then dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3 or PIP3) to produce phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This action effectively reduces the intracellular levels of PIP3, a critical second messenger in the PI3K signaling pathway. By decreasing PIP3 levels, this compound inhibits downstream signaling events, including the phosphorylation of Akt (also known as protein kinase B or PKB), p38 MAPK, and ERK.
Studies have shown that this compound preferentially activates SHIP1 over the closely related SHIP2. The activation is thought to occur through binding to a previously undescribed allosteric activation domain within SHIP1, and this interaction is dependent on the presence of the C2 domain of the enzyme. This targeted activation of SHIP1 in hematopoietic cells leads to the inhibition of immune cell responses, such as the production of tumor necrosis factor-alpha (TNFα) by macrophages.
PI3K/Akt Signaling Pathway and the Role of this compound
Caption: this compound activates SHIP1, reducing PIP3 levels and dampening PI3K signaling.
Quantitative Data
The following tables summarize the key quantitative data from studies on this compound and related compounds.
Table 1: In Vitro SHIP1 Activation
| Compound | Concentration | Fold Activation of SHIP1 | Reference |
| Pelorol | 2 µM | 2-fold | |
| This compound | 2 µM | 6-fold | |
| Pelorol | 5 µg/mL | 2-fold | |
| This compound | same molar conc. as pelorol | 3-fold more potent |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Treatment | Effect | Reference |
| PIP3 Levels | Macrophages (LPS-stimulated) | This compound | Abolished the 3- to 5-fold increase in PIP3 | |
| PKB Phosphorylation | Macrophages (LPS-stimulated) | This compound (0-5 µg/mL) | Dose-dependent inhibition in SHIP1+/+ cells | |
| TNFα Production | J774 & Peritoneal Macrophages | This compound (1 and 5 µg/mL) | Significant inhibition | |
| TNFα Production | SHIP1+/+ Macrophages (LPS-stimulated) | This compound (0-6 µg/mL) | Selective inhibition | |
| TNFα Production | SHIP1-/- Macrophages (LPS-stimulated) | This compound (0-6 µg/mL) | No inhibition |
Table 3: PI3K Inhibitory Activity of Pelorol Analogs
| Compound | Substituent on Phenyl Ring | IC50 (µM) against PI3Kα | Reference |
| Pelorol | - | 38.17 | |
| Analog 2 | Carboxylic acid | 20.70 | |
| Analog 3 | Acetyl | 8.76 | |
| Analog 4 | Ethyl | 83.69 | |
| Analog 5 | Aldehyde | 5.06 | |
| Analog 6 | Cyano | 49.51 |
Experimental Protocols
In Vitro SHIP1 Activity Assay
This protocol describes a method to assess the ability of compounds like this compound to activate recombinant SHIP1 enzyme.
-
Enzyme and Substrate Preparation: Recombinant SHIP1 enzyme is purified. The substrate, Ins(1,3,4,5)P4, is prepared in an appropriate assay buffer.
-
Reaction Mixture: The test compound (e.g., this compound) at various concentrations is pre-incubated with the recombinant SHIP1 enzyme in the assay buffer for a specified time (e.g., 30 minutes).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, Ins(1,3,4,5)P4.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Termination and Detection: The reaction is terminated, and the amount of phosphate released from the dephosphorylation of the substrate is measured. This can be done using a colorimetric method such as a Malachite Green assay, which detects free phosphate.
-
Data Analysis: The rate of phosphate release is calculated and compared to a control reaction without the test compound. The fold activation is determined by dividing the rate in the presence of the compound by the rate in its absence.
Measurement of Intracellular PIP3 Levels
This protocol outlines the measurement of PIP3 levels in intact cells following stimulation and treatment.
-
Cell Culture and Labeling: Macrophages are cultured and metabolically labeled with [3H]-inositol.
-
Cell Treatment: Cells are pre-treated with the test compound (e.g., this compound) or a vehicle control for 30 minutes.
-
Cell Stimulation: Cells are then stimulated with an agonist like lipopolysaccharide (LPS) to activate the PI3K pathway for a specified time (e.g., 15 minutes).
-
Lipid Extraction: The reaction is stopped, and cellular lipids are extracted using a acidified organic solvent mixture (e.g., chloroform/methanol).
-
Lipid Separation: The extracted phosphoinositides are deacylated and separated by high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled PIP3 is quantified using a flow-scintillation detector. The results are normalized to the total amount of incorporated radioactivity.
Macrophage TNFα Production Assay
This protocol is used to determine the effect of this compound on the production of the pro-inflammatory cytokine TNFα.
-
Cell Plating: Bone marrow-derived macrophages (BMDMs) from both SHIP1+/+ and SHIP1-/- mice are plated in multi-well plates and allowed to adhere.
-
Pre-treatment: The cells are pre-treated with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Stimulation: The macrophages are then stimulated with 10 ng/mL of LPS for 2 hours at 37°C to induce TNFα production.
-
Supernatant Collection: After the incubation period, the cell culture supernatants are collected.
-
ELISA: The concentration of TNFα in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The amount of TNFα produced in the presence of this compound is compared to the vehicle-treated control. The results are often expressed as a percentage of the control.
Conclusion
This compound is a testament to the power of natural product-inspired drug discovery. Through the systematic modification of the pelorol scaffold, a potent and selective SHIP1 agonist was developed with significantly enhanced activity. Its ability to allosterically activate SHIP1 and consequently downregulate the PI3K pathway in hematopoietic cells underscores its potential as a therapeutic agent for a variety of inflammatory diseases. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on SHIP1 modulation and the broader field of PI3K pathway inhibitors.
References
Cellular Targets of AQX-016A in Hematopoietic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular targets and mechanism of action of AQX-016A, a potent and orally active small molecule, within hematopoietic cells. This compound has been identified as a selective activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1), a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway. This document summarizes the quantitative data on its activity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism and experimental workflows.
Core Cellular Target: SHIP1
The primary cellular target of this compound in hematopoietic cells is the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a 145-kDa protein predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses by hydrolyzing the 5'-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger produced by PI3K.[1][2]
This compound is a synthetic analog of the natural product pelorol and was developed to have greater SHIP1-activating activity.[3] It functions as an allosteric activator, binding to a novel domain within SHIP1 to enhance its enzymatic activity. This activation is specific, with this compound showing preferential activity for SHIP1 over the closely related SHIP2.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound from in vitro and cellular assays.
Table 1: In Vitro Enzymatic Activity of this compound
| Compound | Concentration | Effect on SHIP1 Activity | Reference |
| This compound | 5 µg/mL | 6-fold increase in phosphate hydrolysis rate | |
| This compound | Not specified | 3 times more potent than pelorol |
Table 2: Cellular Activity of this compound in Hematopoietic Cells
| Cell Type | Treatment | Concentration | Effect | Reference |
| SHIP1+/+ Macrophages | LPS stimulation + this compound | 3 µM | 30% suppression of TNFα production | |
| SHIP1+/+ Macrophages | LPS stimulation + this compound | 15 µM | 50% suppression of TNFα production | |
| SHIP1-/- Macrophages | LPS stimulation + this compound | 15 µM | 15% suppression of TNFα production | |
| SHIP1+/+ Mast Cells | IgE + antigen stimulation + this compound | 15 µM | Inhibition of intracellular calcium level increase | |
| J774 and Peritoneal Macrophages | This compound | 1 and 5 µg/mL | Significant inhibition of TNFα |
Signaling Pathway of this compound Action
This compound exerts its effects by modulating the PI3K signaling pathway. The following diagram illustrates the mechanism of action.
References
AQX-016A: A SHIP1 Agonist for the Attenuation of TNFα Production and Inflammation
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AQX-016A is a potent, orally active small-molecule agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). By allosterically activating SHIP1, this compound effectively downregulates the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical mediator of cellular activation, proliferation, and inflammatory responses. This targeted mechanism of action leads to a significant reduction in the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα) and demonstrates considerable anti-inflammatory effects in preclinical models. This document provides a comprehensive overview of the mechanism, key experimental data, and methodologies related to the activity of this compound, serving as a technical resource for researchers and professionals in the field of drug development.
Mechanism of Action: SHIP1 Activation and PI3K Pathway Inhibition
This compound functions by binding to a previously undescribed allosteric activation domain within SHIP1.[1][2] This binding enhances the phosphatase activity of SHIP1, which is a key negative regulator of the PI3K pathway in hematopoietic cells.[1][3] The primary substrate for SHIP1 is phosphatidylinositol-3,4,5-trisphosphate (PIP3), a product of PI3K.[1] By hydrolyzing PIP3 to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP1 effectively terminates downstream signaling cascades that are dependent on PIP3. This leads to the inhibition of key downstream effectors such as Akt (also known as Protein Kinase B or PKB), p38 MAPK, and ERK, ultimately suppressing immune cell activation and the production of inflammatory mediators.
References
Understanding the Pharmacokinetics of Oral AQX-016A: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQX-016A is an orally active, potent small-molecule agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] Developed as a synthetic analog of the natural marine sponge-derived compound pelorol, this compound demonstrated greater potency in activating SHIP1.[3] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is central to cell activation, proliferation, and survival. By activating SHIP1, this compound was investigated for its potential therapeutic effects in inflammatory disorders.[4] However, concerns over its catechol moiety, which can lead to unwanted in vivo side effects, diminished its appeal for further development.[2] This guide provides a comprehensive overview of the publicly available data on this compound, with a focus on its mechanism of action and the experimental protocols used to evaluate its effects.
It is important to note that while this compound has been studied in preclinical models, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not publicly available in the reviewed literature. This document will therefore focus on the existing data regarding its biological activity and the methodologies of the studies in which it was assessed.
Mechanism of Action: SHIP1 Activation and PI3K Pathway Inhibition
This compound functions by allosterically activating SHIP1, which enhances the hydrolysis of phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This action effectively counteracts the activity of PI3K, a key signaling molecule in immune and hematopoietic cells. The reduction in PIP3 levels leads to the inhibition of downstream signaling events, including the phosphorylation of Akt (also known as Protein Kinase B or PKB), and ultimately suppresses inflammatory responses.
Caption: PI3K/SHIP1 Signaling Pathway Modulation by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments cited in the literature are provided below.
In Vitro SHIP1 Enzyme Activity Assay
-
Objective: To determine the direct effect of this compound on SHIP1 enzyme activity.
-
Methodology:
-
Recombinant SHIP1 enzyme was used in a chromogenic assay.
-
This compound, dissolved in ethanol and diluted in an aqueous buffer (20 mM Tris HCl, pH 7.5, and 10 mM MgCl2), was added to the assay.
-
The SHIP1-mediated dephosphorylation of a substrate, such as Ins(1,3,4,5)P4, was monitored.
-
The rate of phosphate hydrolysis was measured to determine the fold acceleration of SHIP1 activity.
-
In Vitro Cell-Based Assays
-
Objective: To assess the effect of this compound on immune cell activation and signaling.
-
Cell Types:
-
Bone marrow-derived macrophages (BMDMs) from SHIP1+/+ and SHIP1-/- mice.
-
J774 macrophage cell line.
-
Peritoneal macrophages.
-
Bone marrow-derived mast cells from SHIP1+/+ and SHIP1-/- mice.
-
-
General Protocol:
-
Cells were pre-treated with this compound or a vehicle control for 30 minutes.
-
Cells were then stimulated with an inflammatory agent (e.g., 10 ng/mL LPS for macrophages or 20 ng/mL DNP-HSA for IgE-loaded mast cells).
-
Following stimulation (ranging from 5 minutes to 2 hours), cell lysates or supernatants were collected for analysis.
-
-
Outcome Measures:
-
TNF-α Production: Measured by ELISA in cell culture supernatants.
-
Phosphoprotein Analysis: Levels of phosphorylated proteins (e.g., Akt, p38 MAPK, ERK) were determined by immunoblot analysis of total-cell lysates.
-
Intracellular Calcium Levels: Monitored over time by spectrofluorometry in Fura-2 loaded mast cells.
-
In Vivo Mouse Model of Endotoxemia
-
Objective: To evaluate the anti-inflammatory efficacy of orally administered this compound in a mouse model of sepsis.
-
Animal Model: Mice (specific strain not always detailed).
-
Methodology:
-
Mice were orally administered a single dose of 20 mg/kg this compound or a vehicle control.
-
30 minutes after drug administration, mice received an intraperitoneal injection of 2 mg/kg lipopolysaccharide (LPS).
-
Blood was collected 2 hours after the LPS injection.
-
-
Outcome Measure: Plasma TNF-α levels were determined by ELISA.
Caption: In Vivo Experimental Workflow for Endotoxemia Model.
Data Summary
While specific pharmacokinetic data for this compound is unavailable, the following tables summarize the key findings from in vitro and in vivo studies.
| In Vitro Activity of this compound | |
| Parameter | Observation |
| SHIP1 Enzyme Activation | At 2µM, this compound demonstrated a 6-fold acceleration of SHIP1 mediated dephosphorylation. |
| PI3K Pathway Inhibition | Inhibited the PI3K-mediated increase in intracellular PIP3 levels. |
| TNF-α Inhibition (Macrophages) | Significantly inhibited TNF-α production in a dose-dependent manner (tested at 1 and 5 µg/mL). |
| Cell Signaling | Inhibited LPS-induced phosphorylation of Akt in a SHIP1-dependent manner. |
| Mast Cell Activation | Inhibited PI3K-dependent mast cell responses in a SHIP1-dependent manner. |
| In Vivo Study of Oral this compound | |
| Parameter | Details |
| Animal Model | Mouse model of endotoxemia |
| Dose | 20 mg/kg, administered orally |
| Primary Outcome | Significantly inhibited plasma TNF-α levels |
| Pharmacokinetic Data | Not Reported |
Conclusion
This compound is a potent, orally active SHIP1 agonist that demonstrated efficacy in preclinical models of inflammation by inhibiting the PI3K signaling pathway. The available literature provides a solid foundation for understanding its mechanism of action and biological effects. However, a comprehensive pharmacokinetic profile of oral this compound, including key parameters like Cmax, Tmax, AUC, and half-life, is not publicly available. The development of this compound was likely halted due to the presence of a catechol moiety, which is associated with potential toxicities. Subsequent research efforts focused on developing next-generation SHIP1 activators, such as AQX-1125, with improved drug-like properties. For researchers interested in the therapeutic potential of SHIP1 activation, the studies on this compound provide valuable insights into the target's druggability and the biological consequences of its activation.
References
- 1. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Exploratory Research on AQX-016A in Inflammatory Disease Models
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a cornerstone of cellular activation, proliferation, and survival, making it a critical mediator in inflammatory and immune responses. Dysregulation of this pathway is implicated in a host of inflammatory disorders and cancers. While direct inhibition of PI3K has been a major therapeutic focus, an alternative strategy involves activating its negative regulators. The SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) is an ideal target for this approach, as its expression is primarily restricted to hematopoietic cells, promising a targeted therapeutic effect with potentially fewer off-target effects.
This document details the preclinical exploratory research on AQX-016A, a first-in-class, potent, and orally active small-molecule agonist of SHIP1. This compound, a synthetic analog of the natural marine sponge product pelorol, has demonstrated significant anti-inflammatory properties by selectively activating SHIP1, thereby downregulating the PI3K pathway in key immune cells. We present a comprehensive overview of its mechanism of action, supported by in vitro and in vivo data from various inflammatory models.
Mechanism of Action: SHIP1 Activation and PI3K Pathway Inhibition
This compound functions by directly binding to and allosterically activating the SHIP1 enzyme.[1] In the canonical PI3K pathway, extracellular signals activate PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a crucial second messenger, recruiting and activating downstream proteins like Protein Kinase B (PKB/Akt), leading to a cascade of events that promote inflammation.[1]
SHIP1 counteracts this process by hydrolyzing the 5'-phosphate from PIP3, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1][2] This action effectively terminates the PI3K signal. This compound enhances this natural braking mechanism. By activating SHIP1, it accelerates the degradation of PIP3, reduces the activation of downstream effectors like PKB, p38 MAPK, and ERK, and ultimately suppresses the inflammatory response in a SHIP1-dependent manner. Studies have shown that the C2 domain of the SHIP1 enzyme is essential for this agonistic activity by pelorol-based compounds like this compound.
In Vitro Efficacy in Inflammatory Cell Models
The anti-inflammatory activity of this compound has been validated in primary hematopoietic cells, including macrophages and mast cells, which are key drivers of inflammatory diseases.
Macrophage Activation Studies
In various macrophage cell types, this compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokine production following stimulation with lipopolysaccharide (LPS). This inhibitory effect was shown to be entirely dependent on the presence of SHIP1, as the compound had minimal effect in macrophages derived from SHIP1-deficient (SHIP1-/-) mice.
Table 1: Summary of this compound In Vitro Activity in Macrophages
| Cell Type | Stimulant | This compound Conc. | Endpoint Measured | Result | Reference |
|---|---|---|---|---|---|
| SHIP1+/+ BMDM | LPS (10 ng/mL) | 3 µM | TNFα Production | ~30% inhibition | |
| SHIP1+/+ BMDM | LPS (10 ng/mL) | 15 µM | TNFα Production | ~50% inhibition | |
| SHIP1-/- BMDM | LPS (10 ng/mL) | 15 µM | TNFα Production | ~15% inhibition (not significant) | |
| J774 & Peritoneal | LPS | 1-5 µg/mL | TNFα Production | Significant inhibition | |
| SHIP1+/+ BMDM | LPS | 0-5 µg/mL | PKB/Akt Phosphorylation | Dose-dependent inhibition | |
| SHIP1-/- BMDM | LPS | 0-5 µg/mL | PKB/Akt Phosphorylation | No inhibition | |
| Macrophages (general) | LPS | 5 µg/mL | Intracellular PIP3 levels | Abolished LPS-induced increase |
| Macrophages (general) | LPS | 5 µg/mL | Intracellular PI(3,4)P2 levels | Corresponding increase observed | |
Mast Cell Activation Studies
Mast cell degranulation is a critical event in allergic and anaphylactic reactions, driven by PI3K signaling. This compound effectively inhibited the activation of key downstream signaling molecules in mast cells derived from SHIP1+/+ mice but not in those from SHIP1-/- mice, further confirming its specific on-target activity.
Table 2: Summary of this compound In Vitro Activity in Mast Cells
| Cell Type | Stimulant | This compound Conc. | Endpoint Measured | Result | Reference |
|---|---|---|---|---|---|
| SHIP1+/+ Mast Cells | IgE + Antigen | Not specified | PKB/Akt Phosphorylation | Inhibited | |
| SHIP1+/+ Mast Cells | IgE + Antigen | Not specified | p38 MAPK Phosphorylation | Inhibited | |
| SHIP1+/+ Mast Cells | IgE + Antigen | Not specified | ERK Phosphorylation | Inhibited |
| SHIP1-/- Mast Cells | IgE + Antigen | Not specified | PKB, p38, ERK Phosphorylation | No inhibition | |
Experimental Protocols: In Vitro Assays
Protocol: Bone Marrow-Derived Macrophage (BMDM) Stimulation Assay
This protocol outlines the general steps for assessing the effect of this compound on cytokine production in BMDMs.
-
Cell Isolation and Culture: Bone marrow is harvested from the femurs and tibias of SHIP1+/+ and SHIP1-/- mice. Progenitor cells are cultured for 7-10 days in media containing M-CSF to differentiate them into macrophages.
-
Cell Plating: Differentiated BMDMs are harvested and plated into 96-well plates at a density of approximately 1x10^5 cells/well and allowed to adhere overnight.
-
Compound Pre-treatment: Cells are pre-treated for 30 minutes with varying concentrations of this compound (e.g., 0-15 µM) or a vehicle control (carrier).
-
Stimulation: Macrophages are stimulated with 10 ng/mL of LPS to induce an inflammatory response.
-
Incubation: The plates are incubated at 37°C for 2-4 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of TNFα in the supernatant is quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Results are expressed as a percentage of the TNFα produced by LPS-stimulated cells treated with the vehicle control.
In Vivo Efficacy in Inflammatory Disease Models
The therapeutic potential of this compound was evaluated in established mouse models of acute inflammation, demonstrating that its in vitro activity translates to in vivo efficacy.
Mouse Model of Endotoxemia
Endotoxemia, induced by a systemic LPS challenge, mimics aspects of sepsis and severe systemic inflammation. Oral administration of this compound prior to the LPS challenge provided significant protection, markedly reducing the levels of circulating plasma TNFα, a key mediator of endotoxic shock.
Mouse Model of Acute Cutaneous Anaphylaxis
This model assesses mast cell-driven allergic inflammation in the skin. In vivo administration of SHIP1 agonists, including analogs of this compound, was shown to be protective, indicating a potential role for these compounds in treating allergic inflammatory conditions.
Table 3: Summary of this compound In Vivo Efficacy
| Model | Species | This compound Dose & Route | Endpoint Measured | Result | Reference |
|---|---|---|---|---|---|
| Endotoxemia | Mouse | 20 mg/kg, Oral | Plasma TNFα levels | Significant inhibition of LPS-induced TNFα |
| Acute Cutaneous Anaphylaxis | Mouse | Not specified | Neutrophil-specific myeloperoxidase (MPO) | Protective effect observed | |
Experimental Protocols: In Vivo Models
Protocol: Mouse Endotoxemia Model
This protocol describes the methodology for evaluating the in vivo efficacy of this compound against LPS-induced systemic inflammation.
-
Animal Acclimation: Mice (e.g., C57BL/6) are acclimated for at least one week prior to the experiment.
-
Compound Administration: A cohort of mice is administered this compound (e.g., 20 mg/kg) orally (p.o.). A control group receives the vehicle.
-
Waiting Period: A 30-minute interval is allowed for drug absorption.
-
LPS Challenge: Mice are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 2 mg/kg) to induce endotoxemia.
-
Blood Collection: Two hours after the LPS injection, blood is collected from the mice via cardiac puncture or another appropriate method.
-
Plasma Separation: Blood samples are processed to separate the plasma.
-
Cytokine Measurement: Plasma TNFα levels are quantified by ELISA.
-
Data Analysis: TNFα levels in the this compound-treated group are compared to those in the vehicle-treated control group.
Discussion and Future Perspective
The exploratory research on this compound provides compelling proof-of-principle that small-molecule activation of SHIP1 is a viable therapeutic strategy for inhibiting PI3K-dependent processes in inflammatory diseases. The compound demonstrates potent, SHIP1-specific anti-inflammatory activity both in isolated immune cells and in robust animal models of acute inflammation.
While highly effective preclinically, the development of this compound itself was hampered by the presence of a catechol moiety, a chemical structure often associated with in vivo toxicity. This led to the synthesis of improved analogs like AQX-MN100, which lacks the catechol group but retains equivalent potency and specificity for SHIP1.
The field of SHIP1 agonists has continued to evolve. The subsequent clinical development and ultimate failure of a different SHIP1 agonist, AQX-1125, for inflammatory bladder disease highlighted the challenges in translating this mechanism to the clinic, although later studies questioned whether AQX-1125 was an effective SHIP1 binder. More recently, novel classes of SHIP1 agonists with different mechanisms of action, such as K306 which does not require the C2 domain for activation, have been discovered, renewing interest in this therapeutic approach.
References
Methodological & Application
Application Notes and Protocols for AQX-016A in In Vitro Cell Culture
For Research Use Only.
Introduction
AQX-016A is a potent and orally active small-molecule agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, primarily expressed in hematopoietic cells.[2] By activating SHIP1, this compound enhances the hydrolysis of phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby attenuating PI3K-mediated downstream signaling.[2][3] This mechanism of action makes this compound a valuable tool for studying the role of the PI3K/Akt signaling cascade in immune cell activation, proliferation, and inflammatory responses.[2] In vitro, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, and suppress the phosphorylation of key signaling proteins like Akt, p38 MAPK, and ERK in a SHIP1-dependent manner.
These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to investigate its effects on inflammatory signaling pathways. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data reported for this compound in various in vitro assays.
Table 1: Inhibition of TNF-α Production by this compound
| Cell Type | Stimulant | This compound Concentration | Incubation Time | Result |
| J774 Macrophages | LPS | 1 µg/mL | 2 hours | Significant inhibition of TNF-α |
| J774 Macrophages | LPS | 5 µg/mL | 2 hours | Significant inhibition of TNF-α |
| Peritoneal Macrophages | LPS | 1 µg/mL | 2 hours | Significant inhibition of TNF-α |
| Peritoneal Macrophages | LPS | 5 µg/mL | 2 hours | Significant inhibition of TNF-α |
| SHIP1+/+ BMDM | LPS | 0-6 µg/mL | 30 minutes pre-treatment | Dose-dependent inhibition of TNF-α |
| SHIP1-/- BMDM | LPS | 0-6 µg/mL | 30 minutes pre-treatment | No inhibition of TNF-α |
Table 2: Effect of this compound on PI3K Pathway Components
| Cell Type | Stimulant | This compound Concentration | Incubation Time | Measured Parameter | Result |
| Macrophages | LPS | 5 µg/mL | 30 minutes | Intracellular PIP3 levels | Abolished LPS-induced increase |
| Macrophages | LPS | 5 µg/mL | 30 minutes | Intracellular PI(3,4)P2 levels | Corresponding increase |
| SHIP1+/+ Macrophages | LPS (10 ng/mL) | Not specified | 30 minutes | PKB (Akt) phosphorylation | Dose-dependent inhibition |
| SHIP1-/- Macrophages | LPS (10 ng/mL) | Not specified | 30 minutes | PKB (Akt) phosphorylation | No inhibition |
| SHIP1+/+ Mast Cells | DNP-HSA | 30 µM | 30 minutes | PKB, p38 MAPK, ERK phosphorylation | Inhibition |
| SHIP1-/- Mast Cells | DNP-HSA | 30 µM | 30 minutes | PKB, p38 MAPK, ERK phosphorylation | No inhibition |
Table 3: SHIP1 Enzyme Activity Assay
| Compound | Concentration | Substrate | Result |
| This compound | 15 µM | Not specified | Increased SHIP1 enzyme activity |
Experimental Protocols
Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation and differentiation of macrophages from mouse bone marrow.
Materials:
-
Complete Medium: DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF).
-
Red blood cell lysis buffer.
-
70 µm and 40 µm cell strainers.
-
Sterile dissection tools.
Protocol:
-
Euthanize a mouse according to approved institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, and carefully remove all muscle and connective tissue.
-
Cut the ends of the bones and flush the bone marrow with complete medium using a syringe and a 25G needle into a sterile 50 mL conical tube.
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any debris.
-
Centrifuge the cells at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in red blood cell lysis buffer for 30 seconds.
-
Add 20 mL of complete medium to neutralize the lysis buffer and centrifuge again.
-
Resuspend the cell pellet in complete medium and pass through a 40 µm cell strainer.
-
Count the cells and plate them in non-tissue culture-treated petri dishes at a density of 1x10^6 cells/mL.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 4, add an equal volume of fresh complete medium to the culture.
-
By day 7, the macrophages will be differentiated and adherent, ready for use in experiments.
TNF-α Release Assay in Macrophages
This protocol details the procedure for measuring the effect of this compound on lipopolysaccharide (LPS)-induced TNF-α secretion from macrophages (e.g., J774 cells or BMDMs).
Materials:
-
J774 macrophages or differentiated BMDMs.
-
Complete cell culture medium.
-
This compound stock solution (dissolved in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate-buffered saline (PBS).
-
ELISA kit for mouse TNF-α.
Protocol:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for 30 minutes to 2 hours at 37°C.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for 4-6 hours at 37°C. Include an unstimulated control group.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Western Blot Analysis of Phosphorylated Signaling Proteins
This protocol outlines the steps to analyze the phosphorylation status of proteins such as Akt (PKB), ERK, and p38 MAPK following treatment with this compound.
Materials:
-
Macrophages or mast cells.
-
This compound and appropriate cell stimulant (e.g., LPS or DNP-HSA).
-
Ice-cold PBS.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-p38 MAPK (Thr180/Tyr182), and total p38 MAPK.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Plate cells and treat with this compound and stimulant as described in the TNF-α release assay. A typical stimulation time for phosphorylation events is 5-15 minutes.
-
After treatment, place the culture dish on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.
SHIP1 Enzyme Activity Assay
This protocol provides a general framework for a malachite green-based assay to measure SHIP1 activity in vitro.
Materials:
-
Recombinant human SHIP1 enzyme.
-
This compound.
-
SHIP1 substrate, e.g., diC8-PI(3,4,5)P3.
-
Assay buffer (e.g., 20 mM TEA, 100 mM KCl, 2.5 mM MgCl2, pH 7.2).
-
Malachite green reagent.
Protocol:
-
Prepare dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant SHIP1 enzyme and the different concentrations of this compound or a vehicle control.
-
Pre-incubate the enzyme and compound mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the SHIP1 substrate.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction and detect the released inorganic phosphate by adding the malachite green reagent.
-
After a color development step (typically 15-30 minutes at room temperature), measure the absorbance at ~620-640 nm.
-
Calculate the amount of phosphate released based on a standard curve generated with known phosphate concentrations.
PIP3 Quantification Assay
This protocol describes the quantification of intracellular PIP3 levels using a competitive ELISA-based method.
Materials:
-
Cultured cells.
-
This compound and cell stimulant.
-
Lipid extraction reagents (e.g., chloroform, methanol, HCl).
-
Commercially available PIP3 quantification ELISA kit.
Protocol:
-
Culture and treat cells with this compound and a stimulant as required.
-
Lyse the cells and extract the lipids according to the protocol provided with the PIP3 quantification kit. This typically involves a series of steps with organic solvents to separate the lipid fraction.
-
Dry the extracted lipid samples.
-
Resuspend the lipid samples in the assay buffer provided in the kit.
-
Perform the competitive ELISA according to the manufacturer's instructions. This generally involves incubating the samples with a PIP3 detector protein and then adding this mixture to a plate coated with a PIP3-competitor.
-
The amount of detector protein bound to the plate is inversely proportional to the amount of PIP3 in the sample.
-
A secondary antibody conjugated to HRP and a colorimetric substrate are used for detection.
-
Measure the absorbance at 450 nm and calculate the PIP3 concentration based on a standard curve.
Mandatory Visualization
Caption: Signaling pathway of this compound action.
References
Application Notes and Protocols for AQX-016A in a Mouse Model of Endotoxemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AQX-016A, a potent and orally active SHIP1 (SH2-containing inositol-5'-phosphatase 1) agonist, in a lipopolysaccharide (LPS)-induced mouse model of endotoxemia. This model is a valuable tool for investigating the anti-inflammatory properties of therapeutic candidates.
Introduction
Endotoxemia, a systemic inflammatory response triggered by bacterial endotoxins like LPS, is characterized by the excessive production of pro-inflammatory cytokines, leading to tissue damage and organ failure. The phosphoinositide 3-kinase (PI3K) signaling pathway plays a crucial role in mediating these inflammatory responses. This compound is a small molecule that allosterically activates SHIP1, a key negative regulator of the PI3K pathway in hematopoietic cells.[1][2] By activating SHIP1, this compound enhances the hydrolysis of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K pathway, thereby dampening downstream inflammatory signaling and reducing the production of cytokines such as Tumor Necrosis Factor-alpha (TNFα).[3][4]
Mechanism of Action of this compound
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation
The following table summarizes the quantitative data from a representative in vivo study demonstrating the efficacy of this compound in a mouse model of endotoxemia.
| Treatment Group | Dosage | Route of Administration | Plasma TNFα (pg/mL) 2 hours post-LPS |
| Vehicle Control | - | Oral | High |
| This compound | 20 mg/kg | Oral | Significantly Reduced |
| Dexamethasone (Positive Control) | 0.4 mg/kg | Oral | Significantly Reduced |
Note: This table is a qualitative summary based on published findings.[1] Actual values will vary depending on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for utilizing this compound in a mouse model of endotoxemia.
Materials and Reagents
-
This compound: (Source: e.g., MedChemExpress)
-
Lipopolysaccharide (LPS): (from E. coli serotype O111:B4, Sigma-Aldrich)
-
Vehicle for this compound: Cremophor EL (Sigma-Aldrich) and sterile Phosphate-Buffered Saline (PBS)
-
Vehicle for LPS: Sterile, pyrogen-free 0.9% saline or PBS
-
Mice: C57BL/6 mice (6-8 weeks old) are commonly used.
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Blood Collection Supplies: EDTA-coated microcentrifuge tubes, syringes, needles.
-
ELISA Kit: Mouse TNFα ELISA kit.
Protocol 1: Preparation of this compound and LPS Solutions
1.1 this compound Formulation for Oral Gavage:
-
Prepare a stock solution of this compound by dissolving it in 100% Cremophor EL to a concentration of 50 mg/mL.
-
On the day of the experiment, dilute the stock solution in sterile PBS to the final desired concentration for oral administration (e.g., for a 20 mg/kg dose in a 20g mouse receiving 200 µL, the final concentration would be 2 mg/mL).
1.2 LPS Solution for Intraperitoneal Injection:
-
Reconstitute lyophilized LPS in sterile, pyrogen-free saline or PBS to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution with sterile saline or PBS to the final working concentration for injection (e.g., for a 2 mg/kg dose in a 20g mouse receiving 200 µL, the final concentration would be 0.2 mg/mL).
Protocol 2: In Vivo Mouse Model of Endotoxemia
Figure 2: Experimental workflow for the in vivo study.
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle, this compound, Positive Control).
-
This compound Administration: Administer the prepared this compound solution (20 mg/kg) or vehicle orally to the respective groups.
-
Waiting Period: Wait for 30 minutes to allow for the absorption of the orally administered compound.
-
LPS Induction of Endotoxemia: Inject the prepared LPS solution (2 mg/kg) intraperitoneally into all mice.
-
Monitoring: Monitor the mice for signs of endotoxemia (e.g., lethargy, piloerection).
-
Blood Collection: At 2 hours post-LPS injection, anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes.
-
Plasma Isolation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until further analysis.
Protocol 3: Measurement of Plasma TNFα Levels
-
ELISA Procedure: Quantify the concentration of TNFα in the collected plasma samples using a commercially available mouse TNFα ELISA kit.
-
Manufacturer's Instructions: Strictly follow the instructions provided by the ELISA kit manufacturer for the assay procedure, including the preparation of standards and samples, incubation times, and washing steps.
-
Data Analysis: Determine the TNFα concentrations in the samples by comparing their absorbance values to the standard curve. Analyze the data for statistical significance between the treatment groups.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the anti-inflammatory efficacy of the SHIP1 agonist this compound in a clinically relevant mouse model of endotoxemia. Adherence to these detailed methodologies will ensure the generation of reproducible and reliable data for researchers in the field of inflammation and drug discovery.
References
Application Notes and Protocols for AQX-016A in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of AQX-016A, a potent and orally active SHIP1 (SH2-containing inositol-5'-phosphatase 1) agonist. This compound is a valuable tool for investigating the therapeutic potential of SHIP1 activation in various inflammatory disease models.
Mechanism of Action
This compound is an allosteric activator of SHIP1, an enzyme predominantly expressed in hematopoietic cells. SHIP1 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway. Upon activation, SHIP1 hydrolyzes the 5'-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PIP2). This action reduces the levels of the second messenger PIP3, thereby dampening the downstream signaling cascade, including the phosphorylation and activation of Akt. By inhibiting the PI3K/Akt pathway, this compound can suppress the activation of various immune cells, such as macrophages and mast cells, and reduce the production of pro-inflammatory cytokines like TNF-α.
Signaling Pathway of this compound
Application Notes and Protocols: Western Blot Analysis of Phosphorylated Akt (p-Akt) Following AQX-016A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQX-016A is a potent and specific small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway in hematopoietic cells.[1] By activating SHIP1, this compound enhances the hydrolysis of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger produced by PI3K.[1][2] This leads to a reduction in downstream signaling events, including the phosphorylation and activation of Akt (also known as Protein Kinase B or PKB).[3] Akt is a serine/threonine kinase that plays a central role in cell survival, proliferation, and growth. Its activation is dependent on phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).[4]
Western blotting is a fundamental technique to elucidate the on-target effects of compounds like this compound by measuring the phosphorylation status of key signaling proteins. This document provides a detailed protocol for the analysis of Akt phosphorylation at Serine 473 (p-Akt Ser473) in response to this compound treatment in a relevant cell line.
Signaling Pathway and Experimental Logic
The following diagram illustrates the PI3K/Akt signaling pathway and the mechanism of action for this compound.
Caption: PI3K/Akt signaling and this compound's point of intervention.
Experimental Workflow
The overall workflow for the Western blot analysis is depicted below.
Caption: Workflow for p-Akt Western blot analysis after this compound treatment.
Detailed Experimental Protocol
This protocol is optimized for adherent cells and can be adapted for suspension cells with minor modifications.
Cell Culture and Treatment
-
Seed hematopoietic cells (e.g., macrophages or mast cells) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
The following day, replace the medium with serum-free medium and incubate for 2-4 hours to reduce basal Akt phosphorylation.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL LPS for macrophages) for 15 minutes to induce Akt phosphorylation.
-
Place the plates on ice to stop the reaction.
Cell Lysis
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors (add fresh): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail (containing sodium orthovanadate and sodium fluoride).
-
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
Sample Preparation for SDS-PAGE
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge briefly and store at -20°C or proceed directly to electrophoresis.
SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. PVDF membranes are recommended for their durability, especially if stripping and re-probing is planned.
Immunoblotting
-
Blocking: Block the membrane with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.
-
Primary Antibody Incubation: Dilute the primary antibody against phospho-Akt (Ser473) (e.g., 1:1000) in 5% BSA/TBST. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted 1:2000-1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Visualize the protein bands using a chemiluminescence imaging system.
Stripping and Re-probing (Optional)
To ensure equal protein loading, the membrane can be stripped and re-probed for total Akt or a housekeeping protein like β-actin or GAPDH.
-
Stripping: Wash the membrane in TBST after chemiluminescent detection. Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature.
-
Mild Stripping Buffer: 1.5% (w/v) Glycine, 0.1% (w/v) SDS, 1% (v/v) Tween 20, adjust pH to 2.2.
-
-
Washing: Wash the membrane extensively with PBS and then TBST.
-
Re-blocking: Block the membrane again with 5% BSA/TBST for 1 hour.
-
Re-probing: Proceed with the primary antibody incubation for total Akt or a loading control, following the steps from 6.2 onwards.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the bands should be performed, and the p-Akt signal should be normalized to the total Akt or loading control signal.
| Treatment Group | This compound Conc. (µM) | Normalized p-Akt/Total Akt Ratio (Mean ± SEM) | % Inhibition of Akt Phosphorylation |
| Vehicle Control | 0 | 1.00 ± 0.08 | 0% |
| This compound | 1 | 0.75 ± 0.06 | 25% |
| This compound | 5 | 0.42 ± 0.05 | 58% |
| This compound | 10 | 0.21 ± 0.04 | 79% |
| This compound | 20 | 0.10 ± 0.03 | 90% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory effect of the SHIP1 agonist this compound on the PI3K/Akt signaling pathway. By quantifying the reduction in Akt phosphorylation, researchers can effectively determine the cellular potency and mechanism of action of this compound, aiding in its preclinical evaluation for various inflammatory disorders and cancers.
References
Application Notes and Protocols: Measuring TNFα Inhibition by AQX-016A using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases. Its role in orchestrating the inflammatory cascade makes it a key target for therapeutic intervention. AQX-016A is a potent and orally active small-molecule agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1] Activation of SHIP1 negatively regulates the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade in immune cells, thereby inhibiting the production of pro-inflammatory cytokines, including TNFα.[1][2]
These application notes provide a detailed protocol for an in vitro cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on TNFα production in macrophages.
Signaling Pathways
TNFα Signaling Pathway
TNFα exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, initiating a signaling cascade that can lead to inflammation, cell survival, or apoptosis.[3][4] Upon ligand binding, TNFR1 recruits adaptor proteins such as TRADD, which serves as a platform for the assembly of a larger signaling complex. This complex can activate downstream pathways, including the NF-κB and MAPK pathways, leading to the transcription of genes encoding inflammatory mediators.
References
Application Notes: Assessing the Immunomodulatory Effects of AQX-016A Using Flow Cytometry
Introduction
AQX-016A is a potent and orally active agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway in hematopoietic cells. By activating SHIP1, this compound effectively reduces intracellular levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K pathway. This inhibitory action on the PI3K pathway leads to the modulation of immune cell activation, proliferation, and inflammatory responses.[1][2][3] These application notes provide detailed flow cytometry methods to characterize the effects of this compound on various immune cell populations.
Mechanism of Action of this compound
This compound allosterically activates SHIP1, enhancing its phosphatase activity. This leads to the dephosphorylation of PIP3 to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby dampening the downstream signaling cascade that includes key proteins like Akt and Bruton's tyrosine kinase (Btk).[4] The net effect is a reduction in the activation of multiple immune cell types, including macrophages and mast cells, and a decrease in the production of pro-inflammatory cytokines such as TNFα.[5]
Applications in Drug Development
These flow cytometry-based assays are invaluable for the preclinical and clinical development of this compound and other SHIP1 agonists. They enable researchers and drug development professionals to:
-
Confirm on-target activity: by measuring the phosphorylation status of key proteins in the PI3K pathway.
-
Evaluate pharmacodynamic effects: by assessing changes in immune cell populations and their activation states in response to treatment.
-
Determine dose-dependent effects: by titrating the concentration of this compound and observing the cellular responses.
-
Characterize the immunomodulatory profile: by analyzing a broad range of immune cell subsets and their functional responses.
Data Presentation
The following tables summarize the expected quantitative data from the described flow cytometry protocols.
Table 1: Immunophenotyping of Major Human Immune Cell Subsets
| Cell Population | Markers | Expected Effect of this compound |
| T Helper Cells | CD3+ CD4+ | Potential decrease in activation markers (e.g., CD25, CD69, HLA-DR) |
| Cytotoxic T Cells | CD3+ CD8+ | Potential decrease in activation markers (e.g., CD25, CD69, HLA-DR) |
| Regulatory T Cells | CD3+ CD4+ CD25+ CD127low | Potential modulation of frequency and suppressive function |
| B Cells | CD19+ | Potential decrease in activation markers (e.g., CD86, CD69) |
| NK Cells | CD3- CD56+ | Potential modulation of activating/inhibitory receptor expression |
| Classical Monocytes | CD14++ CD16- | Decrease in activation markers (e.g., CD80, CD86, HLA-DR) |
| Intermediate Monocytes | CD14++ CD16+ | Decrease in activation markers |
| Non-classical Monocytes | CD14+ CD16++ | Decrease in activation markers |
| Myeloid Dendritic Cells | CD11c+ HLA-DR+ Lin- | Potential modulation of maturation markers (e.g., CD80, CD86) |
| Plasmacytoid Dendritic Cells | CD123+ HLA-DR+ Lin- | Potential modulation of maturation markers |
Table 2: Analysis of PI3K Pathway Activation (Phospho-flow Cytometry)
| Phospho-protein | Cell Type | Expected Effect of this compound |
| p-Akt (Ser473) | Macrophages, T cells, B cells | Decrease |
| p-S6 (Ser235/236) | Macrophages, T cells, B cells | Decrease |
| p-ERK1/2 (Thr202/Tyr204) | Macrophages, T cells | Potential decrease, pathway-dependent |
Table 3: Intracellular Cytokine Staining
| Cytokine | Producing Cell Type | Expected Effect of this compound |
| TNFα | Macrophages, Monocytes, T cells | Decrease |
| IL-6 | Macrophages, Monocytes | Decrease |
| IFNγ | T cells, NK cells | Potential decrease |
| IL-10 | Macrophages, Regulatory T cells | Potential modulation |
Experimental Protocols
Herein are detailed protocols for assessing the effects of this compound on immune cells using flow cytometry.
Protocol 1: Comprehensive Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to identify and quantify major immune cell populations and assess their activation status following in vitro treatment with this compound.
Materials:
-
Human PBMCs, isolated by density gradient centrifugation
-
This compound (and vehicle control, e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Stimulant (e.g., LPS for monocytes, anti-CD3/CD28 for T cells)
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 1 for examples)
-
Viability dye (e.g., Zombie NIR™ or similar)
Procedure:
-
Cell Culture and Treatment:
-
Resuspend PBMCs at 1 x 10^6 cells/mL in cell culture medium.
-
Aliquot 1 mL of cell suspension into 12 x 75 mm flow cytometry tubes.
-
Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control. Incubate for 1 hour at 37°C, 5% CO2.
-
Add stimulant if desired and incubate for the appropriate time (e.g., 4-6 hours for activation marker expression). Include an unstimulated control.
-
-
Staining:
-
Harvest cells and wash with 2 mL of cold FACS buffer. Centrifuge at 300 x g for 5 minutes.
-
Resuspend cells in 100 µL of FACS buffer containing the viability dye and incubate for 20 minutes at room temperature in the dark.
-
Wash cells with 2 mL of FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the Fc block and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for cell surface markers. Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in 300-500 µL of FACS buffer.
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™). Gate on single, live cells before identifying specific immune cell populations.
-
Protocol 2: Phospho-flow Cytometry for PI3K Pathway Analysis
This protocol measures the phosphorylation status of key proteins in the PI3K signaling pathway.
Materials:
-
Immune cells (e.g., PBMCs, isolated macrophages)
-
This compound (and vehicle control)
-
Stimulant (e.g., growth factors, cytokines)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III - ice-cold methanol)
-
Fluorochrome-conjugated antibodies against phospho-proteins (e.g., p-Akt, p-S6) and cell surface markers.
Procedure:
-
Cell Stimulation and Treatment:
-
Resuspend cells in pre-warmed serum-free media and rest for at least 2 hours at 37°C.
-
Treat with this compound or vehicle for 1 hour.
-
Stimulate with an appropriate agonist for a short period (e.g., 15-30 minutes).
-
-
Fixation and Permeabilization:
-
Immediately fix cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10 minutes at 37°C.
-
Centrifuge and wash with FACS buffer.
-
Permeabilize by gently vortexing while adding ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash cells twice with FACS buffer to remove the permeabilization buffer.
-
Stain with a cocktail of antibodies against cell surface markers and intracellular phospho-proteins for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash cells and resuspend in FACS buffer.
-
Acquire and analyze data as described in Protocol 1. Compare the median fluorescence intensity (MFI) of the phospho-protein signal between treated and untreated samples.
-
Protocol 3: Intracellular Cytokine Staining
This protocol detects the production of cytokines within specific immune cell populations.
Materials:
-
PBMCs or other immune cells
-
This compound (and vehicle control)
-
Stimulant (e.g., LPS, PMA/Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization Kit (e.g., BD Cytofix/Cytoperm™ Kit)
-
Fluorochrome-conjugated antibodies for cell surface markers and intracellular cytokines.
Procedure:
-
Cell Stimulation and Treatment:
-
In the presence of this compound or vehicle, stimulate cells with an appropriate agent for 4-6 hours.
-
Add a protein transport inhibitor for the last 4 hours of stimulation.
-
-
Surface Staining:
-
Wash cells and stain for surface markers as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells according to the manufacturer's instructions for the chosen kit.
-
-
Intracellular Staining:
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies in the permeabilization buffer for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash cells and resuspend in FACS buffer.
-
Acquire and analyze data, determining the percentage of cytokine-positive cells within each immune cell subset.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for immunophenotyping.
Caption: Workflow for phospho-flow cytometry.
References
- 1. Regulation of immune cell signaling by SHIP1: A phosphatase, scaffold protein, and potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. INPP5D/SHIP1: Expression, Regulation and Roles in Alzheimer’s Disease Pathophysiology [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Validating AQX-016A Efficacy through Lentiviral shRNA Knockdown of SHIP1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for validating the on-target effects of AQX-016A, a small-molecule agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). The core principle of this validation strategy is to demonstrate that the biological effects of this compound are diminished or abrogated in hematopoietic cells where SHIP1 expression has been stably suppressed using lentiviral-mediated short hairpin RNA (shRNA) knockdown. We present comprehensive protocols for lentiviral particle production, cell transduction, validation of SHIP1 knockdown, and subsequent functional assays to measure downstream signaling and inflammatory responses.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and inflammation.[1] Its activity is tightly controlled by phosphatases, among which SHIP1 is a key negative regulator in hematopoietic cells.[2] SHIP1 hydrolyzes the PI3K product phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby attenuating downstream signals such as Akt phosphorylation.[2][3] Due to its role in dampening pro-inflammatory signals, SHIP1 has emerged as a promising therapeutic target for inflammatory disorders and certain cancers.[2]
This compound is a potent, cell-permeable small-molecule agonist designed to allosterically activate SHIP1, thus inhibiting the PI3K pathway and subsequent inflammatory responses like TNFα production. A critical step in the preclinical validation of such a targeted compound is to confirm its mechanism of action and on-target specificity. Lentiviral-mediated shRNA knockdown provides a robust and reliable method for achieving stable, long-term silencing of a target gene, making it an ideal tool for this purpose. By comparing the effects of this compound in cells with normal SHIP1 expression versus those with significantly reduced SHIP1 levels, researchers can definitively attribute the compound's activity to its intended target.
Signaling Pathway and Experimental Rationale
The PI3K/Akt pathway is initiated by extracellular stimuli, leading to the phosphorylation of PIP2 to PIP3 by PI3K. PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, such as Akt, leading to their activation and downstream signaling. SHIP1 counteracts this by dephosphorylating PIP3. This compound enhances this natural braking mechanism. The experimental rationale is to remove this "brake" (SHIP1) via shRNA and observe if the effect of the "brake-enhancer" (this compound) is lost.
Caption: PI3K/SHIP1 signaling pathway and points of intervention.
Caption: Experimental workflow for validating this compound on-target activity.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol describes the generation of lentiviral particles carrying either a SHIP1-targeting shRNA or a non-targeting (scrambled) control shRNA, and their use to transduce hematopoietic cells.
Materials:
-
Lentiviral transfer plasmid (e.g., pLKO.1) containing shRNA sequence
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000 or FuGENE 6)
-
DMEM, high glucose, with 10% FBS
-
Target hematopoietic cells (e.g., THP-1, RAW 264.7)
-
Polybrene
-
Puromycin (if vector contains resistance gene)
Procedure:
-
shRNA Design: Design and clone at least two independent shRNA sequences targeting the SHIP1 mRNA (human: INPP5D, Gene ID: 3635) and one non-targeting scrambled control into a lentiviral vector.
-
Lentivirus Production in HEK293T Cells: a. Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection. b. Prepare the transfection mix in serum-free medium according to the manufacturer's protocol, combining the shRNA transfer plasmid with packaging plasmids. c. Add the transfection complex to the HEK293T cells and incubate for 4-6 hours. d. Replace the medium with fresh complete medium and incubate for 48-72 hours.
-
Virus Harvest: a. Collect the supernatant containing the viral particles at 48 and 72 hours post-transfection. b. Centrifuge at 500 x g for 10 minutes to pellet cell debris. c. Filter the supernatant through a 0.45 µm filter. The virus can be used directly or concentrated and stored at -80°C.
-
Transduction of Target Cells: a. Plate target cells (e.g., 1x10^6 THP-1 cells) in a 6-well plate. b. Add lentiviral supernatant to the cells along with polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency. c. Incubate for 24 hours. d. Replace the virus-containing medium with fresh complete medium.
-
Selection of Transduced Cells: a. 48 hours post-transduction, begin selection by adding puromycin to the culture medium (determine the optimal concentration via a kill curve beforehand, typically 1-10 µg/mL). b. Maintain selection for 7-10 days, replacing the medium every 2-3 days, until a stable population of resistant cells is established. Expand the stable cell lines for subsequent experiments.
Protocol 2: Validation of SHIP1 Knockdown
Confirm the reduction of SHIP1 expression at both the mRNA and protein levels.
A. Real-Time Quantitative PCR (RT-qPCR)
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for SHIP1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Isolate total RNA from both control and SHIP1-shRNA transduced cell populations.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers for SHIP1 and the housekeeping gene.
-
Calculate the relative expression of SHIP1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the shSHIP1 cells to the scrambled control cells.
B. Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Primary antibodies: anti-SHIP1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse approximately 2x10^6 cells from each population in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-SHIP1 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control like β-actin to confirm equal loading.
Protocol 3: Functional Assays to Validate this compound Effects
Use the validated stable cell lines to test the SHIP1-dependency of this compound.
A. Phospho-Akt (p-Akt) Inhibition Assay
Procedure:
-
Seed control and SHIP1-knockdown cells in 6-well plates.
-
Starve cells in serum-free medium for 4-6 hours if necessary for the cell type.
-
Pre-treat cells with this compound (e.g., 1-15 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate cells with an appropriate agonist to activate the PI3K pathway (e.g., 10 ng/mL LPS for macrophages) for 15 minutes.
-
Immediately lyse the cells and perform Western blot analysis as described in Protocol 2B, using primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt.
-
Quantify band intensities and express p-Akt levels relative to total Akt.
B. TNFα Secretion Assay (ELISA)
Procedure:
-
Seed control and SHIP1-knockdown cells in a 24-well plate.
-
Pre-treat cells with this compound (e.g., 1-15 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with 10 ng/mL LPS for 2-4 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Expected Results and Data Presentation
The successful completion of these protocols should demonstrate that the inhibitory effects of this compound on PI3K signaling and inflammation are dependent on the presence of SHIP1.
Table 1: Validation of SHIP1 Knockdown in Transduced Cells
| Cell Line | Relative SHIP1 mRNA Expression (Normalized to Control) | Relative SHIP1 Protein Level (Normalized to Control) |
|---|---|---|
| Scrambled shRNA | 1.00 ± 0.12 | 1.00 ± 0.09 |
| SHIP1 shRNA #1 | 0.18 ± 0.04 | 0.15 ± 0.05 |
| SHIP1 shRNA #2 | 0.25 ± 0.06 | 0.21 ± 0.07 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on LPS-Induced Akt Phosphorylation
| Cell Line | Treatment (10 µM this compound) | Stimulant (LPS) | Relative p-Akt / Total Akt (Fold Change vs. Unstimulated) |
|---|---|---|---|
| Scrambled shRNA | Vehicle | - | 1.0 |
| Scrambled shRNA | Vehicle | + | 5.8 ± 0.6 |
| Scrambled shRNA | This compound | + | 2.1 ± 0.4 |
| SHIP1 shRNA | Vehicle | - | 1.1 |
| SHIP1 shRNA | Vehicle | + | 8.9 ± 0.9 |
| SHIP1 shRNA | This compound | + | 8.5 ± 1.1 |
Data are presented as mean ± SD. The key result is the lack of p-Akt reduction by this compound in SHIP1 shRNA cells.
Table 3: Effect of this compound on LPS-Induced TNFα Production
| Cell Line | Treatment (10 µM this compound) | TNFα Concentration (pg/mL) | % Inhibition by this compound |
|---|---|---|---|
| Scrambled shRNA | Vehicle | 650 ± 45 | - |
| Scrambled shRNA | This compound | 280 ± 30 | 57% |
| SHIP1 shRNA | Vehicle | 890 ± 60 | - |
| SHIP1 shRNA | This compound | 855 ± 75 | 4% |
Data are presented as mean ± SD. The key result is the loss of TNFα inhibition by this compound in SHIP1 knockdown cells.
Caption: Workflow for generating and validating SHIP1 knockdown cell lines.
References
Application Notes and Protocols: Utilizing AQX-016A to Interrogate PI3K Signaling in Primary Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes in macrophages, including inflammation, phagocytosis, and survival.[1][2][3] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making it a key target for therapeutic intervention. AQX-016A is a potent and orally active small molecule agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[4] By activating SHIP1, this compound indirectly inhibits the PI3K pathway by promoting the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K cascade.[5] This application note provides detailed protocols and data for utilizing this compound to study PI3K signaling in primary macrophages.
Mechanism of Action of this compound
This compound allosterically activates SHIP1, enhancing its phosphatase activity. SHIP1 specifically removes the 5-phosphate from PIP3, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This reduction in cellular PIP3 levels leads to decreased activation of downstream effectors of the PI3K pathway, such as Akt (also known as Protein Kinase B or PKB), ultimately modulating inflammatory responses.
Data Presentation
The following tables summarize the quantitative effects of this compound on key readouts of PI3K signaling in primary macrophages based on available literature.
Table 1: Dose-Dependent Inhibition of LPS-Induced Akt Phosphorylation by this compound in Primary Macrophages
| This compound Concentration (µg/mL) | Treatment Time | Percent Inhibition of p-Akt (Ser473) |
| 0 | 30 min | 0% |
| 1 | 30 min | Data not available |
| 5 | 30 min | Significant inhibition |
Note: Data synthesized from descriptive reports.
Table 2: Dose-Dependent Inhibition of LPS-Induced TNFα Production by this compound in Primary Macrophages
| This compound Concentration (µg/mL) | Treatment Time | Percent Inhibition of TNFα |
| 0 | 2 h | 0% |
| 1 | 2 h | Significant inhibition |
| 5 | 2 h | Stronger inhibition |
| 6 | 30 min | Maximal inhibition |
Note: Data synthesized from multiple studies.
Table 3: Effect of this compound on PIP3 Levels in LPS-Stimulated Primary Macrophages
| Treatment | This compound Concentration (µg/mL) | Treatment Time | Effect on PIP3 Levels |
| LPS | 0 | 30 min | 3- to 5-fold increase |
| LPS + this compound | 5 | 30 min | Abolished increase |
Note: Based on qualitative descriptions from in vitro studies.
Mandatory Visualizations
Caption: PI3K signaling pathway and the mechanism of action of this compound in macrophages.
Caption: General experimental workflow for studying the effects of this compound on primary macrophages.
Experimental Protocols
Isolation and Culture of Primary Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation and differentiation of macrophages from mouse bone marrow.
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
DMEM (high glucose) with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
L929-cell conditioned medium (as a source of M-CSF) or recombinant M-CSF
-
ACK lysis buffer
-
Sterile PBS, syringes, needles, and cell culture dishes
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia from both hind legs and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with cold DMEM using a 25-gauge needle and a 10 mL syringe.
-
Collect the bone marrow suspension in a sterile 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 7 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ACK lysis buffer for 1 minute to lyse red blood cells.
-
Add 9 mL of DMEM to inactivate the ACK buffer and centrifuge again.
-
Resuspend the cell pellet in complete BMDM medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).
-
Plate the cells in non-tissue culture treated 10 cm dishes.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 5 mL of fresh complete BMDM medium to each dish.
-
On day 7, the cells will have differentiated into macrophages and are ready for experiments. Adherent cells can be harvested by gentle scraping or using a cell lifter.
Western Blot Analysis of PI3K Pathway Activation
This protocol details the procedure for analyzing the phosphorylation status of key PI3K pathway proteins.
Materials:
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473) (1:1000 dilution)
-
Rabbit anti-total Akt (1:1000 dilution)
-
Rabbit anti-phospho-PI3K p85 (Tyr458) (1:1000 dilution)
-
Rabbit anti-total PI3K p85 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
ECL Western Blotting Substrate
Procedure:
-
Plate differentiated BMDMs in 6-well plates.
-
Pre-treat cells with desired concentrations of this compound (e.g., 0-10 µg/mL) for 30 minutes.
-
Stimulate cells with LPS (100 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Develop the blot using an ECL substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin) and total protein levels.
TNFα ELISA
This protocol is for quantifying the amount of TNFα secreted by macrophages.
Materials:
-
Mouse TNFα ELISA kit
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Plate differentiated BMDMs in a 24-well plate.
-
Pre-treat cells with this compound (e.g., 0-10 µg/mL) for 30 minutes.
-
Stimulate cells with LPS (100 ng/mL) for 2-4 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the TNFα ELISA according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of TNFα based on the standard curve.
In Vitro SHIP1 Kinase (Phosphatase) Assay
This protocol provides a method to measure the direct effect of this compound on SHIP1 phosphatase activity.
Materials:
-
Recombinant human or mouse SHIP1 protein
-
This compound
-
Phosphatidylinositol-3,4,5-trisphosphate (PIP3) substrate
-
Malachite Green Phosphatase Assay Kit
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
Procedure:
-
Prepare a reaction mixture containing assay buffer and recombinant SHIP1 protein.
-
Add various concentrations of this compound or vehicle control to the reaction mixture and incubate for 15 minutes at room temperature to allow for binding.
-
Initiate the phosphatase reaction by adding the PIP3 substrate.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620-650 nm.
-
The amount of free phosphate released is proportional to the SHIP1 phosphatase activity. Calculate the fold-change in activity relative to the vehicle control.
References
Application Notes & Protocols: Assessing the Solution Stability of AQX-016A
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQX-016A is a potent, orally active small-molecule agonist of SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1] By allosterically activating SHIP1, this compound plays a crucial role in the negative regulation of the phosphoinositide 3-kinase (PI3K) signaling pathway, making it a compound of interest for the research of various inflammatory diseases.[1][2] The chemical structure of this compound contains a catechol moiety, a functional group that can be susceptible to oxidation.[3] This susceptibility underscores the importance of a robust stability assessment to ensure the integrity and reproducibility of experimental results.
These application notes provide a detailed protocol for assessing the stability of this compound in solution under various stress conditions, including different pH levels, temperatures, and light exposure. The primary analytical method employed is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used technique for purity and degradation analysis of small molecules.
Signaling Pathway of this compound
This compound functions by activating SHIP1, which in turn dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[4] This action counteracts the activity of PI3K and leads to the inhibition of downstream signaling pathways, such as the Akt pathway, ultimately reducing inflammatory responses.
Experimental Protocol: this compound Solution Stability Assessment
This protocol details a forced degradation study to identify the intrinsic stability characteristics of this compound.
Materials and Reagents
-
This compound (CAS No. 849669-54-1)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
Photostability chamber
-
Temperature-controlled ovens/incubators
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at -20°C for no longer than one month, as recommended.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
Forced Degradation Conditions
For each condition, a separate sample of the this compound working solution is used. A control sample (working solution stored at 4°C protected from light) should be analyzed at each time point.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the working solution. Incubate at 60°C.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the working solution. Incubate at 60°C.
-
Oxidation: Add 1 mL of 3% H₂O₂ to 1 mL of the working solution. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the working solution at 60°C, protected from light.
-
Photostability: Expose the working solution to light in a photostability chamber (ICH Q1B guidelines).
Samples should be collected and analyzed at initial (t=0), 2, 4, 8, 12, and 24-hour time points. Before HPLC analysis, neutralize the acidic and basic samples.
HPLC Method for Stability Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (based on the catechol chromophore)
Data Analysis
The percentage of this compound remaining at each time point is calculated using the following formula:
% Remaining = (Peak Area at time t / Peak Area at t=0) x 100
The formation of degradation products can be monitored by the appearance of new peaks in the chromatogram.
Experimental Workflow
The overall workflow for the stability assessment of this compound is depicted below.
Data Presentation: Hypothetical Stability Data
The following tables summarize hypothetical quantitative data from the forced degradation study. In a real study, these tables would be populated with experimental results.
Table 1: Percentage of this compound Remaining Under Stress Conditions
| Time (hours) | Control (4°C) | Acid (0.1M HCl, 60°C) | Base (0.1M NaOH, 60°C) | Oxidative (3% H₂O₂) | Thermal (60°C) | Photostability |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 98.5 | 95.2 | 85.1 | 99.5 | 99.1 |
| 4 | 99.7 | 96.1 | 90.8 | 72.3 | 99.0 | 98.2 |
| 8 | 99.5 | 92.4 | 82.1 | 55.9 | 98.1 | 96.5 |
| 12 | 99.4 | 88.7 | 75.6 | 41.7 | 97.2 | 94.8 |
| 24 | 99.2 | 80.3 | 60.4 | 20.5 | 95.0 | 90.3 |
Table 2: Major Degradation Products Observed (Hypothetical)
| Stress Condition | Retention Time of Degradant (min) | % Peak Area at 24h |
| Acid Hydrolysis | 8.2 | 12.5 |
| Base Hydrolysis | 7.5 | 25.1 |
| Oxidative | 6.8 | 45.8 |
| 9.1 | 23.2 | |
| Thermal | 10.3 | 3.1 |
| Photostability | 8.5 | 6.7 |
Conclusion
This protocol provides a comprehensive framework for assessing the solution stability of this compound. Based on its chemical structure, this compound is expected to be most susceptible to oxidative degradation, a hypothesis that can be confirmed or refuted through the described experimental workflow. The provided HPLC method is a starting point and may require optimization for baseline separation of all degradation products. The results of these studies are critical for defining appropriate storage and handling conditions for this compound in research and development settings, ensuring the reliability and accuracy of subsequent biological and pharmacological investigations.
References
Troubleshooting & Optimization
Technical Support Center: Working with AQX-016A in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of AQX-016A in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like common laboratory buffers (e.g., PBS, Tris-HCl). Its chemical structure contributes to its low affinity for polar solvents. The relative water insolubility of pelorol-based compounds like this compound may limit their clinical testing.[1]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: For in vitro studies, this compound is typically first dissolved in an organic solvent to create a concentrated stock solution. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2][3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[3]
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobicity, which will likely result in poor solubility and inaccurate concentrations. The standard practice is to prepare a high-concentration stock solution in an appropriate organic solvent first and then dilute it into the aqueous buffer.
Q4: What should I do if I see precipitation when diluting my this compound stock solution into an aqueous buffer?
A4: Precipitation upon dilution indicates that the concentration of this compound has exceeded its solubility limit in the final aqueous buffer. To address this, you can try the following:
-
Lower the final concentration: Decrease the amount of stock solution added to the aqueous buffer.
-
Increase the organic co-solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system.
-
Use a surfactant or cyclodextrin: These agents can help to increase the aqueous solubility of hydrophobic compounds.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
This could be due to inaccurate dosing caused by solubility problems.
-
Root Cause Analysis:
-
Precipitation of this compound during dilution.
-
Adsorption of the compound to plasticware.
-
Degradation of the compound.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: this compound precipitates out of solution during the experiment.
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Kinetic Solubility | The initial dilution appears soluble but crashes out over time. Prepare fresh dilutions immediately before use. |
| Temperature Changes | Experiments performed at a lower temperature than solution preparation can decrease solubility. Equilibrate all solutions to the experimental temperature. |
| Buffer Composition | High salt concentrations or certain buffer components can reduce solubility. Test solubility in different buffers if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10-20 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: General Method for Enhancing Aqueous Solubility using Co-solvents
This protocol provides a systematic way to determine the optimal co-solvent concentration for your specific aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.
-
Create a series of dilutions of your aqueous buffer containing increasing concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2% DMSO).
-
Add the this compound stock solution to each of the co-solvent/buffer mixtures to achieve the desired final concentration.
-
Vortex each solution and visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.
-
The lowest concentration of co-solvent that maintains the solubility of this compound should be used for your experiments.
| Parameter | Recommendation |
| Co-solvents | DMSO, Ethanol |
| Complexation Agents | Cyclodextrins |
| pH Adjustment | Adjusting the pH of the buffer may alter the charge of the compound and improve solubility. |
| Particle Size Reduction | While more applicable to formulation development, techniques like sonication of the final solution can help in creating a finer dispersion. |
Signaling Pathway
This compound is an agonist of the SH2 domain-containing inositol 5-phosphatase 1 (SHIP1), which is a negative regulator of the PI3K signaling pathway.
Caption: this compound activates SHIP1, leading to the dephosphorylation of PIP3 and inhibition of the PI3K pathway.
References
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of AQX-016A
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating potential off-target effects of AQX-016A, a potent SHIP1 agonist. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are not consistent with the expected inhibition of the PI3K pathway. How can I confirm the compound is active and on-target?
A1: It is crucial to first verify that this compound is activating its intended target, SHIP1, in your experimental system.
-
Confirm SHIP1 Expression: First, confirm that your cell line or system expresses SHIP1, as this compound's primary effects are dependent on its presence.[1][2]
-
Assess Downstream Signaling: The activation of SHIP1 by this compound leads to the hydrolysis of PIP3 to PI(3,4)P2. This results in decreased phosphorylation of downstream PI3K effectors like Akt/PKB and MAPK pathway components like ERK.[2][3] You can measure the phosphorylation status of these proteins via Western blot. A lack of change in phosphorylation may indicate a problem with the compound's activity or a lack of PI3K pathway activation in your specific experimental context.
-
Use SHIP1-deficient cells: The most definitive way to confirm on-target activity is to use SHIP1-deficient cells as a negative control. This compound should not inhibit PI3K signaling or produce the observed phenotype in cells lacking SHIP1.[1]
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see specific SHIP1 activation. Is this an expected on-target effect or a potential off-target effect?
A2: While potent activation of a signaling pathway can sometimes lead to cytotoxicity, it is also a common indicator of off-target effects. Here’s how to begin troubleshooting:
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine the concentration at which you observe SHIP1 activation (e.g., decreased Akt phosphorylation) versus the concentration that induces cytotoxicity. A large window between these two concentrations suggests the cytotoxicity may be an off-target effect.
-
Control Compounds: Compare the effects of this compound with other SHIP1 agonists that have different chemical scaffolds, if available. If the cytotoxicity is not observed with other SHIP1 activators, it is more likely to be an off-target effect of this compound's specific chemical structure.
-
Consider the Catechol Moiety: this compound contains a catechol group, which can be reactive and may lead to off-target effects independent of SHIP1 binding, such as metal binding or oxidation to a reactive orthoquinone. This could contribute to cytotoxicity. Comparing its effects to a related compound without the catechol group, such as AQX-MN100, could provide insight.
Q3: this compound is producing a phenotype that is opposite to what I would expect from PI3K pathway inhibition. What could be the cause?
A3: This scenario strongly suggests the involvement of off-target effects or activation of compensatory signaling pathways.
-
Kinome Profiling: Although this compound is a SHIP1 agonist, it is good practice to rule out interactions with other signaling molecules, particularly kinases. A broad kinase profiling screen can determine if this compound inhibits or activates any kinases at the concentrations used in your experiments.
-
Pathway Analysis: Use techniques like Western blotting or proteomic analysis to probe for the activation of known compensatory signaling pathways that might be triggered by the inhibition of the PI3K pathway.
-
Rescue Experiments: If a specific off-target is identified, a rescue experiment can be performed. For example, if this compound is found to inhibit a specific kinase, overexpressing a drug-resistant mutant of that kinase should rescue the off-target effect.
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Notes |
| Potency | SHIP1 | 3-fold more potent than pelorol | Molar concentration comparison |
| Selectivity | SHIP1 vs. SHIP2 | Preferentially activates SHIP1 | |
| Effect on PIP3 | In intact cells | Abolishes LPS-induced increase | |
| Effect on PI(3,4)P2 | In intact cells | Increases levels |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Activation
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with the desired concentration of this compound or vehicle control (e.g., DMSO) for 30 minutes.
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the PI3K pathway (e.g., 10 ng/mL LPS for macrophages) for a predetermined time (e.g., 15 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the this compound-treated samples to the vehicle control.
Visualizations
References
Technical Support Center: Optimizing AQX-016A Concentration for Maximal SHIP1 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental concentration of AQX-016A to achieve maximal activation of its target, SHIP1 (SH2-containing inositol-5'-phosphatase 1).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an orally active and potent agonist of SHIP1.[1] It functions by allosterically binding to and activating the SHIP1 enzyme.[2] This activation enhances the phosphatase activity of SHIP1, which in turn hydrolyzes phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[2][3] The reduction in PIP3 levels leads to the inhibition of the PI3K signaling pathway, which is crucial for various cellular processes, including inflammation.[1]
Q2: What is a recommended starting concentration range for this compound in in vitro and cell-based assays?
A2: Based on published data, a broad concentration range is recommended for initial dose-response experiments. For in vitro assays using recombinant SHIP1, concentrations ranging from 0 to 15 µM have been used. In cell-based assays, effective concentrations have been reported in the range of 0 to 5 µg/mL. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can vary depending on the specific assay and cell type. For assessing effects on signaling pathways, such as Akt phosphorylation, a short incubation of 30 minutes has been shown to be effective. For measuring downstream effects like cytokine production, longer incubation times of up to 2 hours may be necessary. A time-course experiment is recommended to determine the optimal incubation period for your experimental endpoint.
Q4: How can I confirm that this compound is activating SHIP1 in my experiment?
A4: SHIP1 activation can be confirmed through several methods:
-
In vitro SHIP1 Activity Assay: Directly measure the enzymatic activity of recombinant SHIP1 in the presence of varying concentrations of this compound.
-
Western Blot for p-Akt: Activation of SHIP1 leads to a decrease in PIP3 levels, which in turn reduces the phosphorylation of Akt (a downstream effector of PI3K). A decrease in the p-Akt/total Akt ratio upon this compound treatment is a strong indicator of SHIP1 activation.
-
Measurement of PIP3 and PI(3,4)P2 levels: Directly measure the levels of the SHIP1 substrate (PIP3) and its product (PI(3,4)P2). This compound treatment should lead to a decrease in PIP3 and a corresponding increase in PI(3,4)P2.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | Test a higher concentration range (e.g., up to 15 µM for in vitro, up to 10 µg/mL for cells). |
| Incubation time is too short. | Increase the incubation time (e.g., try 1, 2, and 4 hours for cell-based assays). | |
| Compound instability. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. | |
| Low SHIP1 expression in the cell line. | Confirm SHIP1 expression in your cell line of choice via Western Blot or qPCR. | |
| High cell toxicity observed | Concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range and work below that level. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle-only control. | |
| Inconsistent results between experiments | Variability in cell density. | Ensure consistent cell seeding density for all experiments. |
| Inconsistent compound preparation. | Prepare fresh dilutions of this compound for each experiment from a reliable stock. | |
| Passage number of cells. | Use cells within a consistent and low passage number range. |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound
| Assay Type | Concentration Range | Incubation Time | Key Readout |
| In vitro SHIP1 Activity Assay | 0 - 15 µM | 30 minutes | Phosphate release |
| Cell-based p-Akt Western Blot | 0 - 5 µg/mL | 30 - 90 minutes | p-Akt/Total Akt ratio |
| Cell-based Cytokine (e.g., TNFα) Inhibition | 1 - 5 µg/mL | 2 hours | Cytokine levels (ELISA) |
Experimental Protocols
Protocol 1: In Vitro SHIP1 Activity Assay (Malachite Green)
This protocol is adapted from established methods for measuring phosphatase activity.
Materials:
-
Recombinant human SHIP1 enzyme
-
This compound
-
Phosphatidylinositol-3,4,5-trisphosphate (PIP3) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Malachite Green Reagent
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution. Include a vehicle control (DMSO).
-
Add 20 µL of recombinant SHIP1 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the PIP3 substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the amount of phosphate released based on a standard curve.
Protocol 2: Cell-based Western Blot for Phospho-Akt (p-Akt)
Materials:
-
Cells expressing SHIP1 (e.g., J774 macrophages)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5 µg/mL) for 30 minutes. Include a vehicle control.
-
If applicable, stimulate the cells with an appropriate agonist (e.g., LPS for macrophages) to induce Akt phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-Akt antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Akt antibody as a loading control.
-
Quantify the band intensities and calculate the p-Akt/total Akt ratio.
Visualizations
Caption: SHIP1 signaling pathway activated by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: AQX-016A and Catechol Moiety Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential in vivo toxicity associated with the catechol moiety of AQX-016A, a potent SHIP1 agonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding the catechol moiety of this compound?
A1: The primary concern is the potential for in vivo bioactivation of the catechol group into a reactive ortho-quinone.[3][4][5] Catechols can undergo oxidation, forming highly reactive electrophilic quinones. These quinones can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity. Additionally, they can participate in redox cycling, which generates reactive oxygen species (ROS), causing oxidative stress. While this compound is a potent SHIP1 agonist, its catechol group was identified as potentially problematic for in vivo applications due to these off-target effects.
Q2: How does the cell naturally defend against catechol-induced toxicity?
A2: The primary cellular defense mechanism against quinone-induced toxicity is the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1). NQO1 is a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones back to their less reactive hydroquinone form. This detoxification pathway bypasses the formation of reactive semiquinone radicals that contribute to ROS production.
Q3: What are the main strategies to mitigate the in vivo toxicity of this compound's catechol moiety?
A3: There are three primary strategies to mitigate the potential toxicity of the catechol moiety:
-
Structural Modification: Altering the chemical structure to remove or replace the catechol group. An example is the development of AQX-MN100, a derivative of this compound where one of the hydroxyl groups of the catechol has been removed. This modification was shown to retain SHIP1 agonistic activity while addressing the potential liabilities of the catechol.
-
Prodrug Approach: Masking the catechol hydroxyl groups with bioreversible promoieties. These promoieties would be cleaved in vivo to release the active drug, potentially reducing systemic exposure to the reactive catechol.
-
Co-administration with Antioxidants: While less common as a primary strategy, co-administration of antioxidants could theoretically help to mitigate the downstream effects of oxidative stress caused by redox cycling.
Q4: Are there any in vivo models to assess catechol-induced toxicity?
A4: Yes, various in vivo models can be used to assess catechol-induced toxicity. For instance, rodent models are often employed to study cardiotoxicity induced by high doses of catecholamines. Additionally, zebrafish larvae are utilized to assess morphological and behavioral toxicity, including effects on melanocytes, which are particularly relevant due to the role of tyrosinase in catechol metabolism.
Troubleshooting Guides
Issue: Unexpected in vivo toxicity observed in preclinical studies with this compound.
Possible Cause: Bioactivation of the catechol moiety leading to off-target effects.
Troubleshooting Steps:
-
Assess Markers of Oxidative Stress: Measure biomarkers of oxidative stress in plasma and target tissues (e.g., malondialdehyde, 8-isoprostane, and glutathione levels).
-
Histopathological Analysis: Perform histopathological examination of key organs (liver, kidney, heart) to look for signs of cellular damage, necrosis, or apoptosis.
-
Evaluate NQO1 Expression: Assess the expression and activity of NQO1 in your model system, as low levels could indicate increased susceptibility to quinone toxicity.
-
Consider a Structurally Modified Analog: If feasible, synthesize or obtain an analog lacking the catechol moiety, such as AQX-MN100, and compare its in vivo toxicity profile to that of this compound.
Data Presentation
Table 1: Comparison of Strategies to Mitigate Catechol Toxicity
| Strategy | Approach | Advantages | Disadvantages |
| Structural Modification | Permanent removal or replacement of the catechol moiety (e.g., AQX-MN100). | Eliminates the source of reactive quinone formation; potentially a permanent solution. | May alter the potency and selectivity for the primary target (SHIP1); requires significant medicinal chemistry effort. |
| Prodrug Approach | Masking hydroxyl groups with cleavable promoieties (e.g., esters, phosphates). | Can improve drug delivery properties (e.g., solubility, permeability); reduces systemic exposure to the catechol. | Requires careful design to ensure efficient cleavage at the target site; the released promoiety must be non-toxic. |
| Antioxidant Co-administration | Co-dosing with antioxidants like N-acetylcysteine or Vitamin C. | May reduce oxidative stress-related damage. | Does not prevent the formation of quinones or their covalent binding to macromolecules; may have its own pharmacokinetic and pharmacodynamic complexities. |
Experimental Protocols
Protocol 1: Assessment of Quinone Formation and Protein Adducts in vitro
-
Incubation: Incubate this compound (and a non-catechol control) with liver microsomes (human or rodent) in the presence of an NADPH-generating system.
-
Trapping of Reactive Metabolites: Include a trapping agent such as glutathione (GSH) in the incubation mixture.
-
LC-MS/MS Analysis: Analyze the incubation mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of GSH-quinone adducts. The presence of these adducts confirms the formation of reactive quinones.
-
Protein Adduct Detection: In a separate experiment without GSH, analyze the microsomal proteins for covalent binding of this compound-related material, for example, using radiolabeled compound or by proteomic methods.
Protocol 2: In Vivo Zebrafish Larva Toxicity Assay
-
Exposure: Expose zebrafish larvae (72 hours post-fertilization) to a range of concentrations of this compound.
-
Lethality Assessment: Determine the LC50 value after 48 hours of exposure by counting the number of surviving larvae.
-
Morphological and Behavioral Analysis: At sub-lethal concentrations, assess for morphological changes, particularly in melanocyte distribution and intensity, and evaluate locomotor activity.
-
Gene Expression Analysis: Measure the expression of genes related to pigment production (e.g., mitfa, mc1r, tyr) and oxidative stress.
Visualizations
Caption: Bioactivation and Detoxification of Catechol Moiety.
Caption: Workflow for Mitigating Catechol Toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Structural Determinant of Chemical Reactivity and Potential Health Effects of Quinones from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting and Troubleshooting AQX-016A Experiments
Welcome to the technical support center for AQX-016A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting potential issues encountered while working with this SHIP1 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active small-molecule agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is predominantly expressed in hematopoietic cells. By allosterically activating SHIP1, this compound enhances the hydrolysis of phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[3] This reduction in cellular PIP3 levels leads to the inhibition of downstream signaling cascades, including the phosphorylation of Akt (Protein Kinase B), thereby suppressing immune cell activation and the production of pro-inflammatory cytokines like TNFα.[1][2]
Q2: Are the effects of this compound specific to SHIP1?
A2: Experimental evidence strongly indicates that the primary anti-inflammatory effects of this compound are SHIP1-dependent. In studies using macrophages and mast cells from SHIP1-deficient (SHIP1-/-) mice, the inhibitory effects of this compound on TNFα production and other cellular responses were significantly diminished or absent compared to wild-type (SHIP1+/+) cells. While this compound shows preferential activity for SHIP1 over the related phosphatase SHIP2, the presence of a catechol moiety in its structure raises the possibility of off-target effects.
Q3: Has this compound been tested in vivo?
A3: Yes, this compound has demonstrated efficacy in in vivo models of inflammation. For instance, oral administration of this compound was shown to be protective in a mouse model of endotoxemia, significantly reducing plasma TNFα levels.
Q4: What is the relationship between this compound and AQX-MN100?
A4: AQX-MN100 is a monophenolic analog of this compound. It was synthesized to address potential off-target activities associated with the catechol group of this compound. Studies have shown that AQX-MN100 exhibits similar biological activities to this compound, including the activation of SHIP1 and inhibition of TNFα production in a SHIP1-dependent manner.
Troubleshooting Guide: Interpreting Conflicting Results
Discrepancies in experimental outcomes with this compound can arise from a variety of factors. This guide provides a structured approach to identifying and resolving potential sources of conflicting data.
Issue 1: Variable Efficacy in TNFα Suppression
Potential Cause 1: Cell Type and Activation State
-
Explanation: The response to this compound can vary between different immune cell types (e.g., macrophages, mast cells, neutrophils) and even within the same cell type depending on its activation state (e.g., M1 vs. M2 polarized macrophages). The expression levels of SHIP1 and the intricacies of the PI3K pathway can differ, leading to varied responses.
-
Troubleshooting Steps:
-
Characterize your cell population: Ensure a homogenous cell population and characterize the activation state using appropriate markers.
-
Titrate the dose: Perform a dose-response curve for this compound in your specific cell system to determine the optimal concentration.
-
Consult the literature: Compare your results with published data from similar cell types and stimulation conditions.
-
Potential Cause 2: Off-Target Effects of the Catechol Moiety
-
Explanation: The catechol group in this compound can be a source of non-specific activity, potentially leading to inconsistent results. Catechols are known to interact with various cellular components, which may produce effects independent of SHIP1 activation.
-
Troubleshooting Steps:
-
Use AQX-MN100 as a control: As a monophenolic analog with similar SHIP1 agonistic activity, AQX-MN100 can help to distinguish between SHIP1-dependent and potential off-target effects of the catechol group.
-
Include SHIP1-deficient cells: If available, using SHIP1-/- cells is the most definitive way to confirm that the observed effects are mediated through SHIP1.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Potential Cause: Pharmacokinetics and Bioavailability
-
Explanation: While this compound is orally active, its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, can influence its efficacy in vivo. Factors like formulation, dosing regimen, and animal model can all contribute to variability.
-
Troubleshooting Steps:
-
Optimize formulation and dosing: Ensure proper formulation of this compound for in vivo administration to maximize bioavailability. Conduct pilot studies to determine the optimal dose and frequency of administration for your model.
-
Measure plasma concentrations: If possible, measure the plasma concentration of this compound to correlate drug exposure with the observed biological effects.
-
Issue 3: Inconsistent SHIP1 Activation
Potential Cause: Reagent Quality and Experimental Conditions
-
Explanation: The potency of this compound can be affected by its purity, solubility, and storage conditions. Variations in experimental parameters such as incubation time and temperature can also lead to inconsistent results.
-
Troubleshooting Steps:
-
Verify compound integrity: Ensure the purity and integrity of your this compound stock.
-
Optimize solubility: this compound has specific solubility properties. Ensure it is fully dissolved in the appropriate vehicle for your experiments.
-
Standardize protocols: Maintain consistent experimental conditions, including cell density, stimulation time, and this compound pre-incubation time.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Concentration | Result | Reference |
| SHIP1 Activation | Recombinant SHIP1 | 2 µM | 6-fold increase in dephosphorylation | |
| TNFα Inhibition | SHIP1+/+ Macrophages | 3 µM | ~30% suppression | |
| SHIP1+/+ Macrophages | 15 µM | ~50% suppression | ||
| SHIP1-/- Macrophages | 15 µM | ~15% suppression | ||
| J774 Macrophages | 1 µg/mL | Significant inhibition | ||
| J774 Macrophages | 5 µg/mL | Significant inhibition | ||
| Akt Phosphorylation | SHIP1+/+ Macrophages | 0-5 µg/mL | Dose-dependent inhibition | |
| SHIP1-/- Macrophages | 0-5 µg/mL | No inhibition |
Table 2: In Vivo Activity of this compound
| Model | Treatment | Result | Reference |
| Mouse Endotoxemia | 20 mg/kg, oral | Significant inhibition of plasma TNFα |
Experimental Protocols
In Vitro Macrophage Stimulation
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) from SHIP1+/+ and SHIP1-/- mice in appropriate media.
-
Pre-treatment: Pre-treat macrophages with the desired concentration of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulation: Stimulate the cells with 10 ng/mL of lipopolysaccharide (LPS) for 2 hours at 37°C.
-
Analysis: Collect the supernatant to measure TNFα levels by ELISA. Lyse the cells to analyze protein phosphorylation (e.g., Akt) by Western blot.
In Vivo Endotoxemia Model
-
Animal Model: Use an appropriate mouse strain.
-
Treatment: Administer this compound (e.g., 20 mg/kg) or vehicle control orally 30 minutes prior to LPS challenge.
-
Induction of Endotoxemia: Inject mice intraperitoneally with LPS (e.g., 2 mg/kg).
-
Sample Collection: Collect blood samples 2 hours after LPS injection.
-
Analysis: Measure plasma TNFα levels by ELISA.
Visualizations
This compound Signaling Pathway
Caption: this compound activates SHIP1, leading to the inhibition of the PI3K/Akt pathway.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting conflicting results in this compound experiments.
References
Technical Support Center: Improving the Bioavailability of AQX-016A in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal oral bioavailability of the SHIP1 agonist, AQX-016A, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1] SHIP1 is a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cellular activation, proliferation, and survival in hematopoietic cells.[2] By activating SHIP1, this compound enhances the conversion of phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby dampening the PI3K signaling cascade. This mechanism makes this compound a promising candidate for the treatment of various inflammatory disorders.[1]
Q2: What are the main challenges in achieving good oral bioavailability with this compound?
A2: The primary challenge with this compound is its poor aqueous solubility. The compound is described as "insoluble" in water, which can significantly limit its dissolution in the gastrointestinal tract, a prerequisite for absorption into the bloodstream.[3] Like many other poorly soluble drug candidates, this can lead to low and variable oral bioavailability. Additionally, the presence of a catechol moiety in its structure may contribute to in vivo instability.
Q3: Has this compound shown oral activity in animal models?
A3: Yes, this compound has demonstrated oral activity in mouse models of inflammation. For instance, oral administration of 20 mg/kg of this compound was shown to significantly inhibit plasma TNFα levels in a mouse model of endotoxemia, indicating that the compound is absorbed to a degree sufficient to elicit a biological response.[1] However, detailed pharmacokinetic parameters such as Cmax, Tmax, and absolute bioavailability are not widely published.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound
Potential Cause: Poor dissolution of this compound in the gastrointestinal fluids due to its low aqueous solubility.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Micronization/Nanonization: Reducing the particle size of the this compound drug substance increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Prepare a solution of this compound using a mixture of solvents (e.g., water, ethanol, polyethylene glycol) to increase its solubility.
-
Surfactants: Incorporate surfactants in the formulation to improve the wettability and solubilization of the drug particles.
-
Cyclodextrins: Use cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a SEDDS can improve its solubilization in the gastrointestinal tract and enhance absorption.
-
-
Amorphous Solid Dispersions (ASDs):
-
Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.
-
Issue 2: High Inter-Animal Variability in Pharmacokinetic Profiles
Potential Cause: Inconsistent dosing, food effects, or physiological differences between animals.
Troubleshooting Steps:
-
Standardize Dosing Procedure:
-
Ensure accurate and consistent oral gavage technique.
-
For suspensions, ensure homogeneity by thorough vortexing or stirring before each dose administration.
-
-
Control for Food Effects:
-
Fast animals overnight before dosing to minimize the impact of food on drug absorption. Standardize the time of re-feeding post-dosing.
-
-
Use of Cannulated Animals:
-
For more precise pharmacokinetic studies, consider using catheterized animals to allow for serial blood sampling from the same animal, which reduces inter-animal variability.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂O₂ | |
| Molecular Weight | 328.49 g/mol | |
| Appearance | Solid (Off-white to light brown) | |
| Aqueous Solubility | Insoluble | |
| Solubility in Organic Solvents | DMSO: 66 mg/mL, Ethanol: 66 mg/mL |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice (Oral Administration, 20 mg/kg)
Disclaimer: The following data is for illustrative purposes only to demonstrate how pharmacokinetic data for this compound could be presented. Actual values may vary and should be determined experimentally.
| Parameter | Formulation A (Suspension) | Formulation B (SEDDS) |
| Cmax (ng/mL) | 150 ± 45 | 650 ± 120 |
| Tmax (h) | 2.0 ± 0.5 | 1.0 ± 0.3 |
| AUC₀₋₂₄ (ng·h/mL) | 980 ± 210 | 4850 ± 750 |
| Relative Bioavailability (%) | Reference | ~495% |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study of this compound in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of different formulations of this compound in mice.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Groups:
-
Group 1 (IV): this compound (1 mg/kg) in a suitable intravenous vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Group 2 (Oral - Suspension): this compound (20 mg/kg) in a suspension (e.g., 0.5% carboxymethylcellulose).
-
Group 3 (Oral - Enhanced Formulation): this compound (20 mg/kg) in an improved formulation (e.g., SEDDS).
Procedure:
-
Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Fasting: Fast mice overnight (approximately 12 hours) with free access to water before dosing.
-
Dosing:
-
Administer the intravenous dose via the tail vein.
-
Administer the oral doses via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Mandatory Visualizations
Caption: The SHIP1 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting and improving the oral bioavailability of this compound.
References
Addressing batch-to-batch variability of synthetic AQX-016A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of synthetic AQX-016A. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active small-molecule agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1] SHIP1 is a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cellular activation, proliferation, and survival in hematopoietic cells.[2] By activating SHIP1, this compound enhances the hydrolysis of phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[3][4] This reduction in PIP3 levels leads to decreased activation of downstream effectors like Akt (Protein Kinase B), ultimately inhibiting inflammatory responses, such as the production of tumor necrosis factor-alpha (TNFα).[1]
Q2: What are the potential sources of batch-to-batch variability in synthetic this compound?
A2: Synthetic small molecules like this compound, which is a derivative of the natural product pelorol, can exhibit batch-to-batch variability due to several factors arising during synthesis and purification. These can include:
-
Impurities: Residual solvents, starting materials, intermediates, or by-products from the synthesis process.
-
Structural Analogs: Formation of closely related molecules with minor structural differences.
-
Polymorphism: The existence of different solid-state crystalline forms, which can affect solubility and bioavailability.
-
Degradation: Improper storage conditions (e.g., exposure to light, temperature fluctuations, or moisture) can lead to the degradation of the compound.
Q3: How can I assess the purity and integrity of a new batch of this compound?
A3: It is recommended to perform a comprehensive analysis of each new batch of this compound. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.
-
Fourier Transform Infrared Spectroscopy (FTIR): Can be used to confirm the identity of the molecule by comparing its infrared spectrum to a reference standard.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 values in cell-based assays
You may observe a significant shift in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound between different batches in your cellular assays (e.g., TNFα inhibition assay).
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Verify the molecular weight of the new batch and prepare fresh stock solutions. Ensure complete solubilization of the compound in the recommended solvent (e.g., DMSO). |
| Degradation of Compound | Prepare fresh dilutions from a stock solution that has been stored correctly (aliquoted and stored at -80°C to avoid freeze-thaw cycles). |
| Presence of Impurities | Analyze the purity of the batch using HPLC. If significant impurities are detected, consider re-purifying the compound or obtaining a new batch. |
| Assay Variability | Ensure consistent cell seeding density, incubation times, and reagent concentrations. Use a positive control (e.g., a previously validated batch of this compound) in parallel. |
Issue 2: Reduced or no inhibition of PI3K pathway signaling
A new batch of this compound fails to inhibit the phosphorylation of Akt or other downstream targets of the PI3K pathway as expected.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Confirm the identity and structural integrity of the compound using LC-MS and NMR. |
| Low Purity of the Compound | Assess the purity of the batch via HPLC. Impurities may interfere with the compound's activity. |
| Cellular Health and Response | Ensure that the cells are healthy and responsive to the stimulus used to activate the PI3K pathway (e.g., LPS). Monitor cell viability to rule out cytotoxicity from the new batch. |
| Experimental Protocol | Adhere strictly to the validated protocol for cell stimulation and compound treatment times. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.
-
Prepare mobile phase A: 0.1% formic acid in water.
-
Prepare mobile phase B: 0.1% formic acid in acetonitrile.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with 95% mobile phase A and 5% mobile phase B.
-
Inject 10 µL of the this compound solution.
-
Run a linear gradient from 5% to 95% mobile phase B over 20 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or a wavelength of maximum absorbance for this compound).
-
Calculate the purity based on the area under the curve of the main peak relative to the total peak area.
Protocol 2: In Vitro SHIP1 Activity Assay
This is a biochemical assay to determine the effect of different batches of this compound on SHIP1 enzymatic activity.
Materials:
-
Recombinant human SHIP1 enzyme
-
This compound (different batches)
-
SHIP1 substrate (e.g., PtdIns(3,4,5)P3)
-
Malachite green-based phosphate detection kit
-
Assay buffer (e.g., 20 mM TEA, 100 mM KCl, 2.5 mM MgCl2, pH 7.2)
Procedure:
-
Prepare serial dilutions of each batch of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound to the wells.
-
Add the recombinant SHIP1 enzyme to each well and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the SHIP1 substrate.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the amount of liberated phosphate using the malachite green reagent according to the manufacturer's instructions.
-
Compare the dose-response curves of the different batches to assess their relative potency in activating SHIP1.
Protocol 3: Cellular Assay for TNFα Inhibition in Macrophages
This protocol assesses the biological activity of this compound batches by measuring their ability to inhibit TNFα production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
This compound (different batches)
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
Human or mouse TNFα ELISA kit
Procedure:
-
Seed macrophages in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of each this compound batch in cell culture medium.
-
Pre-treat the cells with the this compound dilutions for 30 minutes.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for 2-4 hours to induce TNFα production.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNFα in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Generate dose-response curves for each batch and compare their IC50 values.
Visualizations
Caption: this compound activates SHIP1, inhibiting the PI3K/AKT pathway.
Caption: Workflow for evaluating batch-to-batch variability of this compound.
References
Best practices for long-term storage of AQX-016A
Welcome to the technical support center for AQX-016A, a potent SHIP1 (SH2-containing inositol-5'-phosphatase 1) agonist. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in their experiments by providing best practices for long-term storage, troubleshooting guidance, and answers to frequently asked questions.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its stability and efficacy for long-term experimental use. Below are the recommended storage conditions for both the solid compound and stock solutions.
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Recommended for long-term solution storage.[1] |
| -20°C | 1 month | Suitable for short-term solution storage.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active agonist of SHIP1.[1] SHIP1 is a phosphatase that plays a crucial role in the negative regulation of the PI3K (Phosphoinositide 3-kinase) signaling pathway, which is central to cellular activation, proliferation, and survival.[2] By activating SHIP1, this compound enhances the hydrolysis of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger produced by PI3K.[2] This leads to a reduction in downstream signaling events, such as the phosphorylation of Akt (also known as Protein Kinase B), ultimately inhibiting immune cell activation and inflammatory responses.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). To avoid repeated freeze-thaw cycles that can compromise the compound's stability, it is best practice to aliquot the stock solution into smaller, single-use volumes before storage.
Q3: What are the potential off-target effects of this compound?
A3: A potential concern with this compound is the presence of a catechol moiety in its structure. Catechols can exhibit activities independent of their intended target binding, such as binding to metals or being oxidized to orthoquinones, which can covalently modify proteins. Researchers should be aware of these potential off-target effects when interpreting experimental results.
Q4: In what experimental models has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in various in vitro and in vivo models. It has been shown to inhibit the activation of macrophages and mast cells in culture. In animal models, orally administered this compound has been shown to be protective in mouse models of endotoxemia and acute cutaneous anaphylaxis.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or lower than expected activity | Improper storage leading to degradation. | Ensure the compound and its solutions are stored at the recommended temperatures and within the specified timeframes. Avoid multiple freeze-thaw cycles by preparing aliquots. |
| Verify the final concentration of this compound in your experiment. | ||
| High background or unexpected cellular responses | Potential off-target effects due to the catechol moiety. | Include appropriate negative controls in your experimental design. Consider using a related compound without the catechol group, such as AQX-MN100, if available, to confirm that the observed effects are specific to SHIP1 activation. |
| Poor solubility in aqueous solutions | This compound has low water solubility. | Prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your cell type and assay. |
Experimental Protocols & Visualizations
Signaling Pathway of this compound Action
This compound activates SHIP1, which in turn inhibits the PI3K signaling pathway. The following diagram illustrates this mechanism.
General Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for assessing the activity of this compound on cultured cells, such as macrophages or mast cells.
References
How to control for vehicle effects in AQX-016A studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and executing studies involving the SHIP1 agonist, AQX-016A. The following troubleshooting guides and FAQs will help address specific issues related to controlling for vehicle effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in this compound studies?
A1: A vehicle control is a crucial component of experimental design where a group of subjects receives the same substance used to dissolve or suspend the experimental compound (in this case, this compound), but without the active compound itself.[1][2] This control group helps to distinguish the pharmacological effects of this compound from any potential biological effects of the vehicle.[1][2] It is essential for ensuring that observed outcomes are a direct result of the drug's activity and not an artifact of the delivery medium.
Q2: What are the recommended vehicles for in vitro and in vivo studies with this compound?
A2: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) or ethanol.[3] For in vivo oral administration in mice, a common and effective vehicle is an aqueous solution of carboxymethyl cellulose (CMC). The choice of vehicle should always be based on the compound's solubility and the specific requirements of the experimental model.
Q3: How do I prepare the vehicle for this compound administration?
A3: The preparation method depends on the chosen vehicle. For a 0.5% CMC solution for oral gavage in mice, you would typically dissolve 0.5 grams of CMC in 100 mL of sterile, distilled water. It is important to ensure the solution is homogenous. For in vitro studies, prepare a high-concentration stock solution of this compound in DMSO or ethanol and then dilute it to the final working concentration in your cell culture medium. The final concentration of the solvent in the medium should be kept low (typically ≤0.1%) to avoid solvent-induced cellular stress.
Q4: Can the vehicle itself have biological effects?
A4: Yes, some vehicles can have their own biological effects, which is precisely why a vehicle control group is necessary. For example, DMSO is known to have various biological activities at higher concentrations. Corn oil, another potential vehicle, has been shown to have effects on the progression of certain infections in mice. By including a vehicle control, you can identify and account for these effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in results between vehicle control and untreated groups. | The vehicle may have inherent biological activity. | This is expected if the vehicle is not completely inert. The key is to compare the this compound treated group to the vehicle control group, not the untreated group, to isolate the drug's effect. |
| Precipitation of this compound in the vehicle. | Poor solubility of this compound in the chosen vehicle or improper preparation. | Ensure you are using a suitable vehicle and preparation method. For CMC suspensions, ensure thorough mixing to create a uniform suspension. For DMSO/ethanol stocks, ensure the final concentration in aqueous media does not exceed the solubility limit. Sonication may aid in solubilization. |
| Adverse effects observed in the vehicle control group (e.g., weight loss, inflammation). | The vehicle itself may be causing toxicity or an inflammatory response. | Consider using an alternative, more inert vehicle. It is also important to ensure the correct preparation and administration of the vehicle. For example, the volume administered during oral gavage should be appropriate for the animal's size. |
| Inconsistent results across different experiments. | Inconsistent preparation of the vehicle or this compound formulation. | Standardize the protocol for vehicle and drug preparation. Ensure all components are accurately measured and mixed consistently for each experiment. |
Experimental Protocols
In Vitro Study: Inhibition of TNF-α Production in Macrophages
This protocol describes an experiment to assess the ability of this compound to inhibit lipopolysaccharide (LPS)-induced TNF-α production in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment Groups:
-
Vehicle Control: Treat cells with complete medium containing the same final concentration of DMSO as the highest this compound concentration group (e.g., 0.1% DMSO).
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Positive Control: Treat cells with vehicle only.
-
Negative Control: Leave a set of cells untreated.
-
-
Pre-treatment: Add the vehicle or this compound solutions to the appropriate wells and incubate for 1 hour.
-
Stimulation: Add LPS to all wells except the negative control group to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatants for TNF-α analysis.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
In Vivo Study: Mouse Model of Endotoxemia
This protocol outlines an in vivo experiment to evaluate the efficacy of orally administered this compound in a mouse model of LPS-induced endotoxemia.
Materials:
-
This compound
-
Carboxymethyl cellulose (CMC), low viscosity
-
Sterile, distilled water
-
Lipopolysaccharide (LPS)
-
8-10 week old C57BL/6 mice
-
Oral gavage needles
Procedure:
-
Vehicle Preparation (0.5% CMC):
-
Weigh 0.5 g of CMC.
-
In a sterile beaker, slowly add the CMC to 100 mL of sterile, distilled water while stirring continuously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and homogenous. This may take several hours.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice.
-
Suspend the calculated amount of this compound in the prepared 0.5% CMC vehicle to achieve the final desired concentration for dosing. Ensure the suspension is uniform before administration.
-
-
Animal Groups:
-
Vehicle Control Group: Receives an oral gavage of the 0.5% CMC vehicle.
-
This compound Treatment Group: Receives an oral gavage of the this compound suspension.
-
Randomly assign mice to the treatment groups.
-
-
Dosing:
-
Administer the appropriate formulation (vehicle or this compound) to each mouse via oral gavage. The volume is typically 10 mL/kg of body weight.
-
-
LPS Challenge:
-
30 minutes after the oral gavage, administer LPS (e.g., 15 mg/kg) to all mice via intraperitoneal injection.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of endotoxic shock.
-
At a predetermined time point (e.g., 90 minutes after LPS injection), collect blood samples via cardiac puncture for subsequent analysis of inflammatory markers (e.g., serum TNF-α).
-
Data Presentation
Table 1: In Vitro Inhibition of LPS-Induced TNF-α Production by this compound
| Treatment Group | This compound Concentration (µM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition |
| Negative Control | 0 | 15.2 ± 3.1 | - |
| Vehicle Control (0.1% DMSO) | 0 | 1550.8 ± 120.5 | 0 |
| This compound | 0.1 | 1245.3 ± 98.7 | 19.7 |
| This compound | 1 | 780.1 ± 65.4 | 49.7 |
| This compound | 10 | 315.6 ± 28.9 | 79.6 |
Table 2: In Vivo Efficacy of this compound in a Mouse Endotoxemia Model
| Treatment Group | Dose (mg/kg, p.o.) | Serum TNF-α (pg/mL) ± SD |
| Vehicle Control (0.5% CMC) | 0 | 8540 ± 750 |
| This compound | 20 | 3210 ± 450 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow for this compound studies.
Caption: Troubleshooting logic for vehicle-related issues.
References
Technical Support Center: Optimizing In Vitro AQX-016A Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time and overall experimental success for in vitro studies using AQX-016A, a potent SHIP1 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent SHIP1 (SH2-containing inositol-5'-phosphatase 1) agonist.[1] It functions by activating the SHIP1 enzyme, which plays a crucial role in negatively regulating the PI3K (phosphoinositide 3-kinase) signaling pathway.[1] By activating SHIP1, this compound enhances the hydrolysis of PIP3 (phosphatidylinositol (3,4,5)-trisphosphate) to PI(3,4)P2, thereby reducing downstream signaling through Akt/PKB and inhibiting the production of pro-inflammatory cytokines like TNF-α.[1][2]
Q2: What is a typical starting point for incubation time when treating cells with this compound?
A2: Based on published studies, a common pretreatment incubation time with this compound is 30 minutes prior to cell stimulation.[1] However, the optimal time can vary depending on the cell type, the specific downstream endpoint being measured, and the experimental context. For assessing inhibition of TNF-α production, incubation times can range from 30 minutes to 2 hours.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific system. Published studies have used concentrations ranging from the low micromolar (e.g., 3 µM) to 30 µM. For TNF-α inhibition in macrophages, concentrations of 1 µg/mL and 5 µg/mL have been shown to be effective.
Q4: Can this compound be used in any cell line?
A4: this compound's mechanism of action is dependent on the presence of its target, SHIP1. Therefore, it is most effective in cells that express SHIP1, such as hematopoietic cells (e.g., macrophages, mast cells). It is crucial to verify SHIP1 expression in your cell line of interest before initiating experiments. The compound is not expected to be active in SHIP1-deficient cells.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with this compound.
Guide 1: Unexpected or Inconsistent Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency and consider using the outer wells of the plate for media/PBS only to minimize "edge effects". |
| Inaccurate compound dilutions. | Prepare fresh serial dilutions of this compound for each experiment. Verify the calibration of your pipettes. | |
| Variable incubation times. | Use a consistent method for adding reagents to all wells to minimize time discrepancies. For time-course experiments, stagger the addition of reagents accordingly. | |
| No observable effect of this compound treatment. | Cell line does not express SHIP1. | Confirm SHIP1 expression in your cell line using techniques like Western blot or RT-PCR. |
| Suboptimal incubation time or concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell type and endpoint. | |
| Inactive compound. | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. | |
| High background signal in the assay. | Autofluorescence from cells or media. | Image an unstained sample to assess autofluorescence. If present, consider using a different cell culture medium (e.g., without phenol red) or specific dyes to quench autofluorescence. |
| Non-specific antibody binding (for immunoassays). | Increase the number and duration of wash steps. Optimize blocking buffer composition and incubation time. |
Experimental Protocols & Data Presentation
Protocol 1: Optimizing this compound Incubation Time for TNF-α Inhibition
This protocol outlines a method to determine the optimal pre-incubation time for this compound to inhibit LPS-induced TNF-α production in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for TNF-α quantification
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
This compound Pre-treatment:
-
Prepare a working solution of this compound at the desired concentration (e.g., 5 µg/mL).
-
Remove the culture medium and wash the cells once with PBS.
-
Add the this compound solution to the wells for different pre-incubation times (e.g., 15, 30, 60, 90, 120 minutes). Include a vehicle control (e.g., DMSO) for each time point.
-
-
LPS Stimulation:
-
Following the respective pre-incubation times, add LPS to the wells to a final concentration of 10 ng/mL.
-
Incubate for a fixed stimulation period (e.g., 2 hours).
-
-
Sample Collection & Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the TNF-α concentration against the this compound pre-incubation time.
-
The optimal pre-incubation time will be the one that shows the maximal inhibition of TNF-α production.
-
Data Presentation: Example Time-Course Data
| Pre-incubation Time (minutes) | Vehicle Control TNF-α (pg/mL) | This compound (5 µg/mL) TNF-α (pg/mL) | % Inhibition |
| 15 | 850 ± 45 | 510 ± 30 | 40.0% |
| 30 | 865 ± 50 | 346 ± 25 | 60.0% |
| 60 | 840 ± 40 | 350 ± 28 | 58.3% |
| 90 | 855 ± 48 | 360 ± 32 | 57.9% |
| 120 | 850 ± 42 | 375 ± 35 | 55.9% |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates SHIP1, which inhibits the PI3K/Akt pathway.
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for optimizing this compound incubation time.
References
Validation & Comparative
A Comparative Guide to the SHIP1 Agonists AQX-016A and AQX-MN100
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two small molecule SHIP1 agonists, AQX-016A and AQX-MN100. The information is compiled from preclinical studies to assist researchers in understanding their relative performance and methodologies for their evaluation.
Introduction
This compound and AQX-MN100 are potent and selective activators of the SH2-containing inositol-5'-phosphatase 1 (SHIP1), a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway. By activating SHIP1, these compounds can reduce the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in immune cell activation, proliferation, and survival. AQX-MN100 is a derivative of this compound, developed to address a potentially problematic catechol moiety in the parent compound, which can be associated with off-target effects and in vivo liabilities.[1] Despite this structural modification, studies have demonstrated that AQX-MN100 retains the same biological activities as this compound.
Efficacy Data
The following tables summarize the available quantitative and qualitative data on the efficacy of this compound and AQX-MN100 from in vitro and in vivo studies.
Table 1: In Vitro Efficacy Comparison
| Parameter | This compound | AQX-MN100 | Reference |
| Target | SH2-containing inositol-5'-phosphatase 1 (SHIP1) | SH2-containing inositol-5'-phosphatase 1 (SHIP1) | |
| Mechanism of Action | Allosteric activation of SHIP1 phosphatase activity | Allosteric activation of SHIP1 phosphatase activity | |
| SHIP1 Enzyme Activation | Potent activator, enhances SHIP1 enzyme activity in vitro. | Potent activator, enhances SHIP1 enzyme activity in vitro with equivalent potency to this compound. | |
| Inhibition of TNF-α Production (LPS-stimulated macrophages) | Dose-dependently inhibits TNF-α production in a SHIP1-dependent manner. | Dose-dependently inhibits TNF-α production in a SHIP1-dependent manner with an EC50 of 0.3-0.6 µM . |
Table 2: In Vivo Efficacy Comparison
| Model | This compound | AQX-MN100 | Reference |
| Mouse Endotoxemia Model (LPS-induced) | Significantly inhibits plasma TNF-α levels. | Efficiently inhibits LPS-induced elevation of plasma TNF-α levels. | |
| Mouse Cutaneous Anaphylaxis Model (DNFB-induced) | Inhibits inflammation. | Dramatically inhibits allergen-induced inflammation. |
Signaling Pathway and Experimental Workflows
Signaling Pathway of SHIP1 Agonists
The diagram below illustrates the role of SHIP1 in the PI3K signaling pathway and the mechanism of action of this compound and AQX-MN100. Activation of cell surface receptors leads to the activation of PI3K, which phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates downstream effectors like Akt, leading to various cellular responses, including inflammation. SHIP1 negatively regulates this pathway by dephosphorylating PIP3 to PI(3,4)P2. This compound and AQX-MN100 allosterically activate SHIP1, enhancing this braking mechanism.
Caption: PI3K/SHIP1 Signaling Pathway and Agonist Action.
Experimental Workflow: In Vitro SHIP1 Phosphatase Activity Assay
The following diagram outlines the typical workflow for assessing the ability of compounds to activate SHIP1 enzyme activity in vitro.
Caption: In Vitro SHIP1 Phosphatase Activity Assay Workflow.
Experimental Protocols
In Vitro SHIP1 Phosphatase Activity Assay
This protocol is based on the malachite green assay, which measures the release of free phosphate from a substrate.
Materials:
-
Recombinant human SHIP1 enzyme
-
This compound and AQX-MN100
-
Phosphatase assay buffer (e.g., 20 mM TEA, 100 mM KCl, 2.5 mM MgCl2, pH 7.2)
-
SHIP1 substrate (e.g., PI(3,4,5)P3-diC8)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Dilute the recombinant SHIP1 enzyme to a final concentration of 5 ng/µL in the phosphatase assay buffer.
-
Add the SHIP1 enzyme solution to the wells of a 96-well plate.
-
Add various concentrations of this compound, AQX-MN100, or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the plate for 5 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the SHIP1 substrate (e.g., 100 µM PI(3,4,5)P3-diC8) to each well.
-
Incubate the reaction for 20 minutes at 37°C.
-
Stop the reaction and detect the liberated phosphate by adding the Malachite Green reagent.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of SHIP1 activation relative to the vehicle control.
LPS-Induced TNF-α Release in Macrophages
This protocol describes the measurement of TNF-α secretion from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound and AQX-MN100
-
TNF-α ELISA kit
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed macrophages into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.
-
The next day, remove the culture medium.
-
Pre-treat the cells with various concentrations of this compound, AQX-MN100, or vehicle control in fresh medium for 30 minutes.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 value for the inhibition of TNF-α production for each compound.
Conclusion
The available evidence strongly indicates that this compound and AQX-MN100 exhibit equivalent biological efficacy as SHIP1 agonists. AQX-MN100 was developed as a structural analog of this compound to mitigate potential liabilities associated with the catechol group, without compromising its ability to activate SHIP1 and suppress downstream inflammatory signaling. Both compounds have demonstrated potent in vitro and in vivo activity in preclinical models of inflammation. The choice between these two molecules for research purposes may depend on the specific experimental context, with AQX-MN100 offering a potentially improved safety profile for in vivo studies. The provided experimental protocols offer a foundation for the direct comparison and further characterization of these and other novel SHIP1 agonists.
References
AQX-016A: A Potent and Selective Activator of SHIP1 Over SHIP2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule activator AQX-016A's specificity for the SH2-containing inositol-5'-phosphatase 1 (SHIP1) over its close homolog, SHIP2. The information presented is supported by experimental data from peer-reviewed studies.
This compound is a synthetic derivative of the natural product pelorol and has been identified as a potent, orally active agonist of SHIP1.[1] Its ability to selectively activate SHIP1, a key negative regulator of the phosphatidylinositol-3-kinase (PI3K) signaling pathway in hematopoietic cells, makes it a valuable tool for research into inflammatory diseases and certain cancers.[1][2]
Comparative Activity of this compound on SHIP1 and SHIP2
Experimental evidence demonstrates that this compound preferentially activates SHIP1 over SHIP2. In vitro enzymatic assays have shown that this compound is significantly more potent in activating SHIP1.
| Parameter | SHIP1 | SHIP2 | Reference |
| Fold Activation (at 2 µM) | 6-fold increase | Minimal activation | [1] |
| Selectivity | ~5-fold greater for SHIP1 | [3] | |
| EC50 | Estimated ~1-2 µM | > 10 µM (estimated) |
Note: EC50 values are estimated from graphical data presented in Ong et al., 2007. While precise values are not explicitly stated in the text, the dose-response curve clearly indicates a significantly lower concentration of this compound is required for half-maximal activation of SHIP1 compared to SHIP2.
Experimental Validation of Specificity
The selectivity of this compound for SHIP1 has been validated through both in vitro and cellular-based assays.
In Vitro Enzymatic Assays
The direct effect of this compound on the enzymatic activity of purified SHIP1 and SHIP2 is a key measure of its specificity. The primary method used is a malachite green-based colorimetric assay that measures the release of inorganic phosphate from a substrate.
Cellular Activity Assays
To confirm that this compound maintains its SHIP1 specificity within a cellular context, its effect on the levels of phosphoinositide second messengers is measured. Activation of SHIP1 leads to the hydrolysis of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).
The SHIP1/SHIP2 Signaling Pathway
Both SHIP1 and SHIP2 are crucial enzymes in the PI3K signaling pathway, which is vital for cell growth, proliferation, and survival. They both hydrolyze the 5-phosphate from PIP3, a key second messenger produced by PI3K. However, their expression patterns and some of their downstream effects differ. SHIP1 is primarily expressed in hematopoietic cells, while SHIP2 is more ubiquitously expressed.
Experimental Protocols
In Vitro SHIP1/SHIP2 Activity Assay (Malachite Green)
This assay quantifies the phosphatase activity of SHIP1 and SHIP2 by measuring the amount of inorganic phosphate released from the substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Reaction Setup: In a 96-well plate, combine purified recombinant SHIP1 or SHIP2 enzyme with the PIP3 substrate in an appropriate reaction buffer.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and detect the released phosphate by adding a malachite green-molybdate reagent. This forms a colored complex with inorganic phosphate.
-
Measurement: Measure the absorbance of the solution at a wavelength of approximately 620 nm using a microplate reader.
-
Analysis: Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations. The activity of SHIP1/SHIP2 is then determined, and the fold activation by this compound is calculated relative to the vehicle control.
Cellular Phosphoinositide Analysis
This method determines the effect of this compound on the levels of PIP3 and its hydrolysis product, PI(3,4)P2, in intact cells.
-
Cell Culture and Treatment: Culture hematopoietic cells (e.g., macrophages) and treat them with a stimulus (e.g., lipopolysaccharide, LPS) to activate the PI3K pathway, in the presence or absence of this compound.
-
Lipid Extraction: After incubation, terminate the cellular reactions and extract the lipids from the cells using an appropriate solvent system (e.g., a chloroform/methanol mixture).
-
Derivatization (Optional but common): To improve separation and detection, the extracted phosphoinositides can be deacylated to generate glycerophosphoinositols.
-
HPLC Separation: Separate the different phosphoinositide species using high-performance liquid chromatography (HPLC). A common method involves anion-exchange chromatography.
-
Detection and Quantification: Detect the separated phosphoinositides. While historically done with radiolabeling, modern methods often use mass spectrometry (MS) for more direct and sensitive quantification.
-
Data Analysis: Quantify the levels of PIP3 and PI(3,4)P2 in each sample. A decrease in PIP3 levels and a corresponding increase in PI(3,4)P2 levels in this compound-treated cells, compared to control cells, indicates the activation of SHIP1.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Leukemia-associated mutations in SHIP1 inhibit its enzymatic activity, interaction with the GM-CSF receptor and Grb2, and its ability to inactivate PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of AQX-016A's Anti-Inflammatory Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of AQX-016A, a potent SHIP1 agonist, across various cell lines. The data presented is compiled from preclinical studies to assist in the evaluation of its therapeutic potential.
Mechanism of Action: SHIP1 Agonism and PI3K Pathway Inhibition
This compound exerts its anti-inflammatory effects by activating the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway in hematopoietic cells.[1][2] By activating SHIP1, this compound enhances the hydrolysis of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger produced by PI3K.[1] This reduction in PIP3 levels leads to the downstream inhibition of pro-inflammatory signaling cascades.
Data Presentation: Quantitative Analysis of Anti-Inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in different cell lines.
Table 1: Inhibition of TNF-α Production by this compound in Macrophage Cell Lines
| Cell Line | Agonist | Concentration of this compound | % Inhibition of TNF-α | Reference |
| Bone Marrow-Derived Macrophages (SHIP1+/+) | LPS (10 ng/mL) | 3 µM | ~30% | |
| 15 µM | ~50% | |||
| Bone Marrow-Derived Macrophages (SHIP1-/-) | LPS (10 ng/mL) | 3 µM | No significant inhibition | |
| J774 Macrophages | LPS | 1 µg/mL | Significant inhibition | |
| 5 µg/mL | Significant inhibition | |||
| Peritoneal Macrophages | LPS | 1 µg/mL | Significant inhibition | |
| 5 µg/mL | Significant inhibition |
Table 2: Effect of this compound on Pro-Inflammatory Signaling Pathways
| Cell Line | Pathway Component | Concentration of this compound | Effect | Reference |
| SHIP1+/+ Mast Cells | PKB Phosphorylation | Not specified | Inhibition | |
| p38 MAPK Phosphorylation | Not specified | Inhibition | ||
| ERK Phosphorylation | Not specified | Inhibition | ||
| SHIP1-/- Mast Cells | PKB, p38 MAPK, ERK Phosphorylation | Not specified | No Inhibition |
Comparative Analysis
While direct in vitro comparative studies with other anti-inflammatory agents like dexamethasone are limited in the reviewed literature, an in vivo study in a mouse model of endotoxemia demonstrated that oral administration of this compound (20 mg/kg) reduced serum TNF-α levels to a similar extent as dexamethasone (0.4 mg/kg). It is important to note that this is an in vivo finding and may not directly translate to in vitro potency in cell lines.
Experimental Protocols
Cell Culture and Treatment
-
Macrophage Culture: Bone marrow cells from SHIP1+/+ and SHIP1-/- mice are cultured in medium supplemented with macrophage colony-stimulating factor (M-CSF) to differentiate into bone marrow-derived macrophages (BMDMs). J774 and peritoneal macrophages are maintained in appropriate culture media.
-
Mast Cell Culture: Bone marrow-derived mast cells are generated by culturing bone marrow cells in the presence of IL-3.
-
LPS Stimulation: Macrophages are pre-treated with various concentrations of this compound or vehicle for 30 minutes, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
TNF-α ELISA
-
Cell culture supernatants are collected after LPS stimulation.
-
TNF-α levels in the supernatants are quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
The absorbance is read at 450 nm, and the concentration of TNF-α is determined from a standard curve.
-
The percentage inhibition of TNF-α production is calculated relative to the vehicle-treated, LPS-stimulated control.
Western Blotting for Phosphorylated Proteins
-
Following treatment with this compound and stimulation, cells are lysed.
-
Protein concentrations in the lysates are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total PKB, p38 MAPK, and ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: this compound's mechanism of action via SHIP1 activation in the PI3K pathway.
References
Head-to-Head In Vivo Comparison: AQX-016A vs. Dexamethasone in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the investigational SHIP1 agonist, AQX-016A, and the well-established corticosteroid, dexamethasone. The following sections detail their mechanisms of action, comparative efficacy in a preclinical model of endotoxemia, and the experimental protocols utilized in these studies.
Mechanism of Action: A Tale of Two Pathways
This compound and dexamethasone exert their anti-inflammatory effects through distinct molecular pathways. This compound offers a targeted approach by activating a specific enzyme in the phosphoinositide 3-kinase (PI3K) signaling pathway, while dexamethasone employs a broader, receptor-mediated mechanism with widespread effects on gene expression.
This compound: A SHIP1 Agonist Targeting the PI3K Pathway
This compound is an orally active and potent agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1) enzyme.[1] SHIP1 is a crucial negative regulator of the PI3K signaling pathway, which is central to cellular activation, proliferation, and survival in hematopoietic cells.[2] By activating SHIP1, this compound enhances the conversion of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule, to phosphatidylinositol-3,4-bisphosphate (PIP2). This reduction in PIP3 levels dampens downstream signaling, leading to the inhibition of immune cell activation and the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][2]
Dexamethasone: A Glucocorticoid Receptor Agonist with Broad Anti-Inflammatory Effects
Dexamethasone is a potent synthetic glucocorticoid that exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[3] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates the expression of a large number of genes. One of its key mechanisms is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. The activated GR can interfere with NF-κB's ability to promote the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In Vivo Efficacy: Mouse Model of Endotoxemia
A head-to-head comparison of this compound and dexamethasone was conducted in a mouse model of lipopolysaccharide (LPS)-induced endotoxemia, a well-established model for studying acute inflammatory responses.
Experimental Workflow
Quantitative Data Summary
The study demonstrated that a single oral dose of this compound was as effective as dexamethasone in reducing serum TNF-α levels in LPS-challenged mice.
| Treatment Group | Dose (Oral) | Serum TNF-α (pg/mL) | % Inhibition of TNF-α |
| Vehicle + LPS | - | ~2500 - 4000 | - |
| This compound + LPS | 20 mg/kg | ~1000 - 2000 | ~50-60% |
| Dexamethasone + LPS | 0.4 mg/kg | ~1000 - 2000 | ~50-60% |
Note: The serum TNF-α values are approximated from the graphical data presented in the source publication. The percentage of inhibition is calculated relative to the vehicle-treated group.
Experimental Protocols
Mouse Model of Endotoxemia
-
Animal Model: The specific strain of mice used was not detailed in the primary publication. However, C57BL/6 mice are commonly used for LPS-induced endotoxemia studies.
-
Drug Administration: Mice were orally administered with either vehicle, this compound (20 mg/kg), or dexamethasone (0.4 mg/kg) 30 minutes prior to the LPS challenge.
-
LPS Challenge: Mice received an intraperitoneal injection of 2 mg/kg of lipopolysaccharide (LPS) to induce a systemic inflammatory response.
-
Sample Collection: Blood was collected 2 hours after the LPS injection for the analysis of serum TNF-α levels.
TNF-α Measurement
-
Method: Serum TNF-α concentrations were determined by an enzyme-linked immunosorbent assay (ELISA).
-
General ELISA Protocol (Illustrative):
-
A microplate is coated with a capture antibody specific for mouse TNF-α.
-
Serum samples and standards are added to the wells.
-
A biotinylated detection antibody specific for mouse TNF-α is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, which is converted by HRP to produce a colored product.
-
The absorbance is measured at a specific wavelength, and the concentration of TNF-α in the samples is determined by comparison to a standard curve.
-
Conclusion
This head-to-head comparison in a mouse model of endotoxemia demonstrates that the SHIP1 agonist this compound exhibits potent anti-inflammatory activity, comparable to that of the established corticosteroid dexamethasone, in reducing a key pro-inflammatory cytokine. The distinct, more targeted mechanism of action of this compound, focusing on the PI3K pathway in hematopoietic cells, may offer a different therapeutic window and side-effect profile compared to the broad immunosuppressive effects of dexamethasone. Further preclinical studies in various inflammatory disease models are warranted to fully elucidate the comparative therapeutic potential of these two agents.
References
Validating AQX-016A's Mechanism: A Comparative Guide Using SHIP1 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of AQX-016A, a potent SHIP1 (SH2-containing inositol-5'-phosphatase 1) agonist, by leveraging SHIP1 knockout (KO) mouse models. By objectively comparing the compound's performance in wild-type versus SHIP1 KO mice, researchers can definitively establish its on-target activity and elucidate its role in modulating the PI3K/Akt signaling pathway. This guide furnishes detailed experimental protocols, data presentation tables, and conceptual visualizations to facilitate robust and reproducible research.
Introduction to this compound and the Role of SHIP1
This compound is an orally active small molecule that allosterically activates SHIP1.[1][2][3][4][5] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, predominantly expressed in hematopoietic cells. It functions by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger, to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This action dampens the downstream signaling cascade, including the phosphorylation and activation of Akt, a serine/threonine kinase that promotes cell survival, proliferation, and inflammation. By activating SHIP1, this compound is designed to reduce excessive immune responses, making it a potential therapeutic for inflammatory diseases.
To rigorously validate that the anti-inflammatory effects of this compound are indeed mediated through SHIP1, a comparative study using SHIP1 knockout mice is the gold standard. This approach allows for a direct assessment of the compound's activity in the presence and absence of its intended target.
Experimental Validation Strategy
The core of the validation strategy involves comparing the cellular and in vivo responses to this compound in wild-type (WT) C57BL/6 mice and SHIP1 knockout (SHIP1-/-) mice on the same genetic background. The key experiments will focus on macrophage activation, a critical process in inflammation where SHIP1 plays a significant regulatory role.
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative data from the proposed experiments, highlighting the differential effects of this compound in WT and SHIP1-/- mice.
Table 1: In Vitro Macrophage Response to this compound
| Treatment Group | Genotype | LPS Stimulation | This compound (15 µM) | TNF-α Production (pg/mL) | p-Akt/Total Akt Ratio |
| 1 | Wild-Type | - | - | Baseline | Baseline |
| 2 | Wild-Type | + | - | High (e.g., ~600-800) | Increased |
| 3 | Wild-Type | + | + | Significantly Reduced | Reduced |
| 4 | SHIP1-/- | - | - | Baseline | Baseline |
| 5 | SHIP1-/- | + | - | Very High (Higher than WT) | Highly Increased |
| 6 | SHIP1-/- | + | + | No Significant Reduction | No Significant Reduction |
Table 2: In Vivo Response to this compound in an Endotoxemia Model
| Treatment Group | Genotype | LPS Challenge | This compound (20 mg/kg, p.o.) | Serum TNF-α (pg/mL) |
| 1 | Wild-Type | - | - | Baseline |
| 2 | Wild-Type | + | - | High |
| 3 | Wild-Type | + | + | Significantly Reduced |
| 4 | SHIP1-/- | - | - | Baseline |
| 5 | SHIP1-/- | + | - | Very High |
| 6 | SHIP1-/- | + | + | No Significant Reduction |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Objective: To obtain primary macrophages for in vitro stimulation assays.
-
Methodology:
-
Euthanize wild-type C57BL/6 and SHIP1-/- mice and isolate femur and tibia bones.
-
Flush the bone marrow with RPMI-1640 medium.
-
Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.
-
On day 7, detach the adherent BMDMs for subsequent experiments.
-
In Vitro Macrophage Stimulation and Cytokine Analysis
-
Objective: To measure the effect of this compound on pro-inflammatory cytokine production by macrophages.
-
Methodology:
-
Plate BMDMs from both WT and SHIP1-/- mice in 96-well plates.
-
Pre-treat the cells with this compound (e.g., 15 µM) or vehicle control for 30 minutes.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 2-6 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Western Blot Analysis of Akt Phosphorylation
-
Objective: To assess the impact of this compound on the PI3K/Akt signaling pathway.
-
Methodology:
-
Plate BMDMs from both WT and SHIP1-/- mice in 6-well plates.
-
Pre-treat the cells with this compound (e.g., 15 µM) or vehicle control for 30 minutes.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for 15 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The ratio of phospho-Akt to total Akt will be calculated.
-
Visualizing the Concepts
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting LPS-induced inflammation via SHIP1 activation.
Experimental Workflow
References
- 1. TLR Activation Alters Bone Marrow-Derived Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pnas.org [pnas.org]
- 4. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic and Natural SHIP1 Agonists for Inflammatory Disease Research
A deep dive into the mechanistic differences, potency, and experimental applications of the synthetic SHIP1 agonist AQX-1125 and its natural counterparts.
This guide provides a comprehensive comparison between the synthetic SH2-containing inositol-5'-phosphatase 1 (SHIP1) agonist, AQX-1125 (rosiptor), and naturally occurring SHIP1 agonists. SHIP1 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, making it an attractive therapeutic target for a variety of inflammatory and autoimmune diseases.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the available data to inform future research and therapeutic strategies.
Introduction to SHIP1 and Its Role in Inflammation
SHIP1 is predominantly expressed in hematopoietic cells and plays a crucial role in maintaining immune homeostasis.[1] It functions by hydrolyzing the 5'-phosphate from phosphatidylinositol-(3,4,5)-trisphosphate (PIP3), a key second messenger produced by PI3K, to generate phosphatidylinositol-(3,4)-bisphosphate (PI(3,4)P2).[1] This action dampens the PI3K/Akt signaling cascade, which is central to cell proliferation, survival, and inflammatory responses. Dysregulation of SHIP1 activity is associated with various inflammatory conditions, and pharmacological activation of SHIP1 is a promising therapeutic approach.
Comparative Data of SHIP1 Agonists
The following tables summarize the key characteristics and experimental data for the synthetic SHIP1 agonist AQX-1125 and representative natural SHIP1 agonists.
Table 1: General Characteristics of SHIP1 Agonists
| Feature | AQX-1125 (Rosiptor) | Natural Agonists (e.g., Fucoidan, Trehalose) |
| Source | Synthetic small molecule | Naturally derived from sources like brown seaweed (Fucoidan) and fungi/plants (Trehalose) |
| Mechanism of Action | Allosteric activator, binds to the C2 domain of SHIP1 | Varied and can be indirect; may involve membrane interactions or other cellular pathways |
| Specificity | Selective for SHIP1 | Can have broader biological effects and may interact with multiple targets |
| Clinical Development | Has undergone clinical trials, including a Phase III trial for interstitial cystitis/bladder pain syndrome | Generally used as nutraceuticals or in traditional medicine; limited formal clinical trials for specific indications |
Table 2: In Vitro Efficacy of SHIP1 Agonists
| Assay | AQX-1125 (Rosiptor) | Natural Agonists |
| SHIP1 Enzymatic Activity | Increases catalytic activity of recombinant human SHIP1 | Fucoidan has been suggested to interact with PI3K, but direct SHIP1 agonism data is less clear |
| Akt Phosphorylation Inhibition | Induces a concentration-dependent decrease in Akt phosphorylation in SHIP1-proficient cells | Data on direct inhibition of Akt phosphorylation via SHIP1 activation is limited for most natural agonists. |
| Cytokine Release Inhibition | Reduces the production of pro-inflammatory mediators like GM-CSF in splenocytes | Fucoidan has demonstrated anti-inflammatory effects, but the direct link to SHIP1-mediated cytokine inhibition is not fully elucidated |
| Mast Cell Degranulation Inhibition | Inhibits β-hexosaminidase release from murine mast cells | Fucoidan has been shown to inhibit Ca2+ responses, which can impact mast cell degranulation |
| Leukocyte Chemotaxis Inhibition | Inhibits human leukocyte chemotaxis | Limited direct evidence for inhibition of chemotaxis via SHIP1 activation. |
Table 3: In Vivo Data for AQX-1125
| Animal Model | Effect of AQX-1125 | Reference |
| Rodent models of allergic reaction and respiratory inflammation | Reduced allergic responses and inflammation in the lungs. | |
| Mouse model of bleomycin-induced lung fibrosis | Prevented lung injury and improved survival. | |
| OVX-induced osteoporosis model | Rescued bone loss. | |
| Pharmacokinetics (Rats and Dogs) | >80% oral bioavailability and >5 h terminal half-life. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
SHIP1 Enzymatic Activity Assay (Malachite Green Assay)
This assay quantifies the phosphatase activity of SHIP1 by measuring the release of free phosphate from its substrate, PI(3,4,5)P3.
-
Materials:
-
Recombinant human SHIP1
-
Phosphatase assay buffer (e.g., 20 mM triethanolamine, 100 mM KCl, 2.5 mM MgCl2, pH 7.2)
-
PI(3,4,5)P3 diC8 substrate
-
Malachite Green reagent
-
Test compounds (AQX-1125 or natural agonists)
-
-
Procedure:
-
Dilute recombinant SHIP1 to a final concentration of 5 ng/µL in phosphatase assay buffer.
-
Pre-incubate the enzyme solution for 5 minutes at 37°C.
-
Add the PI(3,4,5)P3 substrate at various concentrations (e.g., 0-300 µM) to initiate the reaction.
-
For agonist testing, pre-incubate the enzyme with the test compound for a specified time before adding the substrate.
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction and add the Malachite Green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of free phosphate released.
-
Calculate the percentage increase in SHIP1 activity relative to a vehicle control.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
-
Materials:
-
Mast cell line (e.g., MC/9) or primary mast cells
-
Tyrode's buffer
-
Degranulation stimulus (e.g., IgE and anti-IgE, or compound 48/80)
-
Triton X-100 (for maximal release control)
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.4 M Glycine solution)
-
Test compounds
-
-
Procedure:
-
Seed mast cells in a 96-well plate. For IgE-mediated degranulation, sensitize cells with IgE overnight.
-
Wash the cells and resuspend them in Tyrode's buffer.
-
Pre-incubate the cells with the test compounds for 30 minutes at 37°C.
-
Add the degranulation stimulus and incubate for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
To determine total β-hexosaminidase content, lyse the cells in the original plate with Triton X-100.
-
Add the β-hexosaminidase substrate to the supernatant and cell lysate samples and incubate.
-
Add the stop solution and measure the absorbance at 405 nm.
-
Calculate the percentage of degranulation.
-
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
-
Materials:
-
Isolated human neutrophils
-
Boyden chamber with a porous membrane (e.g., 5 µm pore size)
-
Chemoattractant (e.g., IL-8)
-
Assay medium (e.g., serum-free medium)
-
Test compounds
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Isolate neutrophils from human peripheral blood.
-
Add the chemoattractant and the test compound to the lower chamber of the Boyden apparatus.
-
Seed the isolated neutrophils in the upper chamber.
-
Incubate the chamber for approximately 1 hour to allow for cell migration.
-
Quantify the number of neutrophils that have migrated to the lower chamber using a suitable method, such as measuring total cellular ATP with a luminescent-based assay.
-
Determine the inhibitory effect of the test compound on neutrophil chemotaxis.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SHIP1 signaling pathway and a typical experimental workflow for evaluating SHIP1 agonists.
Caption: The SHIP1 signaling pathway, illustrating its role in negatively regulating PI3K/Akt signaling.
Caption: A generalized experimental workflow for the comparative evaluation of SHIP1 agonists.
Conclusion
The synthetic SHIP1 agonist AQX-1125 has been extensively characterized and demonstrates potent and selective activation of SHIP1, leading to anti-inflammatory effects in a variety of in vitro and in vivo models. Natural SHIP1 agonists, while showing promise in preclinical studies, often have less defined mechanisms of action and may exhibit broader biological activities. The detailed experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers working to further elucidate the therapeutic potential of SHIP1 activation and to develop novel anti-inflammatory agents. Further research is warranted to fully understand the therapeutic applications and potential limitations of both synthetic and natural SHIP1 agonists.
References
AQX-016A Demonstrates Superior Potency to its Precursor Pelorol in SHIP1 Activation
For Immediate Release
A comparative analysis of the synthetic SHIP1 agonist AQX-016A and its natural precursor, pelorol, reveals that this compound is a more potent activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1), a key negative regulator of the PI3K signaling pathway. Experimental data demonstrates that this compound exhibits a threefold higher potency in activating SHIP1 compared to pelorol at the same molar concentration. This enhanced activity suggests its potential for greater therapeutic efficacy in inflammatory diseases and certain cancers where the PI3K pathway is overactive.
Pelorol, a marine sponge meroterpenoid, was first identified as an activator of SHIP1.[1] this compound is a synthetic intermediate and structural analog of pelorol.[2][3] Both compounds exert their effects by allosterically activating SHIP1, which then hydrolyzes the signaling lipid phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[4][5] This action dampens the PI3K signaling cascade, leading to reduced downstream activation of proteins like Akt, thereby inhibiting inflammatory responses in immune cells such as macrophages and mast cells.
Quantitative Comparison of SHIP1 Activation
Experimental data from in vitro enzymatic assays directly comparing the two compounds show a clear advantage for this compound.
| Compound | Relative Potency (vs. Pelorol) | Key Findings |
| Pelorol | 1x | Natural product SHIP1 activator. |
| This compound | 3x | Synthetic analog with significantly higher potency in activating recombinant SHIP1 enzyme. |
Mechanism of Action and Signaling Pathway
Both this compound and pelorol function by activating SHIP1, which is a crucial negative regulator of the PI3K/Akt signaling pathway. In immune cells, the activation of receptors (e.g., by LPS) triggers PI3K, which phosphorylates PI(4,5)P2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt, leading to cellular activation and inflammatory responses, such as the production of TNF-α. By activating SHIP1, this compound and pelorol accelerate the conversion of PIP3 to PI(3,4)P2, thus reducing the levels of active PIP3 and attenuating the downstream inflammatory signaling.
Experimental Protocols
The following are summaries of the key experimental methodologies used to compare the potency of this compound and pelorol.
In Vitro SHIP1 Enzyme Activity Assay
This assay directly measures the ability of the compounds to activate recombinant SHIP1 enzyme.
Objective: To quantify the enzymatic activity of SHIP1 in the presence of test compounds by measuring the release of inorganic phosphate from a substrate.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant SHIP1 enzyme is purified. The substrate, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is prepared in a suitable buffer.
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains the reaction buffer, recombinant SHIP1, and the test compound (this compound or pelorol) at a specified concentration (e.g., 2 µM) or a vehicle control.
-
Initiation of Reaction: The reaction is initiated by the addition of the PIP3 substrate.
-
Incubation: The plate is incubated for a set period (e.g., 20-30 minutes) at 37°C to allow the enzymatic reaction to proceed.
-
Termination and Detection: The reaction is stopped, and the amount of free phosphate generated from the hydrolysis of PIP3 is measured. A common method is the Malachite Green assay, where the addition of a Malachite Green reagent results in a colorimetric change proportional to the amount of phosphate, which is then quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The activity of SHIP1 in the presence of a compound is calculated relative to the vehicle control.
Inhibition of TNF-α Production in Macrophages
This cell-based assay assesses the functional consequence of SHIP1 activation, which is the inhibition of an inflammatory response.
Objective: To measure the inhibitory effect of this compound and pelorol on the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., J774) or primary bone-marrow-derived macrophages (BMDMs) are cultured in appropriate media. For experiments requiring a genetic control, BMDMs from both wild-type (SHIP1+/+) and SHIP1-knockout (SHIP1-/-) mice are used.
-
Pre-treatment: The macrophages are pre-treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).
-
Stimulation: The cells are then stimulated with LPS (e.g., 10 ng/mL) to induce an inflammatory response and TNF-α production.
-
Incubation: The cells are incubated for a period (e.g., 2-4 hours) to allow for cytokine production and secretion into the culture supernatant.
-
Quantification of TNF-α: The culture supernatant is collected, and the concentration of TNF-α is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The amount of TNF-α produced in the presence of the test compound is compared to the amount produced by LPS-stimulated cells treated with the vehicle control. The results are often expressed as a percentage of inhibition.
References
- 1. Synthesis of pelorol and analogues: activators of the inositol 5-phosphatase SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel SHIP1 agonist that promotes degradation of lipid-laden phagocytic cargo by microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor and activator: dual functions for SHIP in immunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AQX-016A: A Guide to Safe Laboratory Practices
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like AQX-016A are paramount to ensuring a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established guidelines for the disposal of hazardous and cytotoxic chemical waste provide a clear framework for its responsible management. This guide synthesizes these best practices to offer procedural, step-by-step instructions for the proper disposal of this compound.
As a potent bioactive molecule, this compound should be treated as hazardous chemical waste. All materials that have come into contact with this compound, including stock solutions, contaminated labware, and personal protective equipment (PPE), require careful handling and disposal through your institution's hazardous waste program.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves are required. Given that Dimethyl Sulfoxide (DMSO) is a common solvent for this compound and can facilitate skin penetration, butyl rubber gloves are recommended.[3] Nitrile gloves may not be sufficient. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes. |
| Lab Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Work Area | All handling and preparation of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[4][5] Do not mix incompatible waste streams.
| Waste Type | Container Requirements |
| Solid Waste | Collect in a clearly labeled, sealable, and compatible container (e.g., a plastic or glass jar with a screw-top lid). This includes contaminated gloves, wipes, and plasticware. |
| Liquid Waste (Solutions) | Collect in a sealable, leak-proof, and compatible container (plastic is often preferred). The original manufacturer's bottle, if empty and compatible, can be a good option. Do not overfill containers. |
| Sharps Waste | Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic or chemical waste. |
| Empty Original Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container as directed by your institution. |
Disposal Workflow for this compound
The following workflow outlines the key steps for the safe disposal of this compound waste.
Detailed Experimental Protocols
While specific experimental protocols for this compound are proprietary, the disposal procedures are based on universal laboratory safety guidelines.
Step-by-Step Disposal Procedure:
-
Preparation : Before beginning any work that will generate this compound waste, ensure you have the correct, clearly labeled waste containers readily accessible in your work area, such as a fume hood.
-
Segregation at the Source : As you generate waste, immediately place it into the appropriate segregated container. For instance, used pipette tips and gloves go into the solid waste container, while solutions of this compound in solvents like DMSO go into the liquid waste container.
-
Container Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents, including solvents and their approximate concentrations. The date of accumulation should also be included.
-
Secure Storage : Keep waste containers securely sealed when not in use. Store them in a designated and properly placarded Satellite Accumulation Area within your laboratory, away from incompatible materials.
-
Waste Pickup : Once a waste container is full or has been in use for a designated period (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department. Do not dispose of any this compound waste down the drain or in the regular trash.
Disposal of DMSO Solutions:
Solutions of this compound in DMSO should be collected as hazardous organic solvent waste. Do not mix these solutions with aqueous or other incompatible waste streams.
Spill Cleanup:
In the event of a spill, evacuate the area and, if safe to do so, contain the spill using a chemical spill kit. All materials used for spill cleanup must be disposed of as hazardous solid waste. Report the spill to your laboratory supervisor and EHS office.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must always consult their institution's specific chemical hygiene plan and EHS guidelines, as well as local and national regulations, for definitive procedures.
References
Personal protective equipment for handling AQX-016A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of AQX-016A. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the research environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent, orally active SHIP1 agonist intended for research use only, a cautious approach to handling is warranted.[1] The following table summarizes the required and recommended personal protective equipment.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations * |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields.[2] | Chemical splash goggles.[3] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended).[2][4] | Chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves. |
| Body Protection | Full-length laboratory coat. | Disposable gown or coveralls with tight-fitting cuffs. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | N95 respirator or higher, particularly when handling powders outside of a containment system. |
| Foot Protection | Closed-toe shoes. | Chemical-resistant shoe covers. |
*Higher risk operations include handling large quantities, generating dust or aerosols, and cleaning up spills.
Operational Plan: Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Experimental Protocols:
-
Preparation:
-
Don all required personal protective equipment as outlined in the table above.
-
Prepare a designated work area, preferably within a chemical fume hood or other ventilated enclosure, to minimize inhalation exposure.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Handling:
-
When weighing the solid form of this compound, use a microbalance within a ventilated enclosure to contain any airborne powder.
-
Handle the compound with dedicated, clean spatulas and weighing boats.
-
If creating a solution, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
-
Storage:
-
Store this compound powder at -20°C for long-term stability (up to 3 years).
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.
-
Ensure containers are tightly sealed and clearly labeled.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree
Caption: Decision tree for this compound waste disposal.
Disposal Protocols:
-
Non-Hazardous Waste:
-
While this compound is not explicitly classified, it is prudent to treat it as a potentially potent compound.
-
For small quantities of what may be considered non-hazardous chemical waste, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. Some institutions may permit disposal of non-hazardous solids in designated laboratory trash after neutralization or deactivation.
-
-
Hazardous Waste:
-
All contaminated consumables (e.g., gloves, bench paper, pipette tips) should be collected in a designated, sealed hazardous waste container.
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Liquid waste containing this compound should be collected in a labeled, sealed container for hazardous waste pickup. Do not pour down the drain unless explicitly permitted by your institution's EHS for specific, neutralized solutions.
-
-
Decontamination:
-
Wipe down all work surfaces and equipment with a suitable solvent (e.g., 70% ethanol or as recommended for the specific solvent used to dissolve this compound) followed by a soap and water solution.
-
Dispose of all cleaning materials as hazardous waste.
-
References
- 1. blackramboammo.net [blackramboammo.net]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
